molecular formula C7H18N2O4 B13113309 Isopropylhydrazinediacetate

Isopropylhydrazinediacetate

Cat. No.: B13113309
M. Wt: 194.23 g/mol
InChI Key: VNRXIELBXIASCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropylhydrazinediacetate is a functionalized hydrazine derivative designed for use as a key building block in organic synthesis and medicinal chemistry research. Hydrazide and hydrazine derivatives are widely recognized as powerful tools in drug discovery, serving as precursors for a plethora of novel compounds with a broad range of biological activities . This reagent is particularly valuable for constructing nitrogen-nitrogen carbon bonds in complex molecules. Its structure, incorporating both isopropyl and diacetate functional groups, makes it a versatile synthon for generating molecular diversity in compound libraries. Researchers utilize such hydrazine derivatives in the convergent synthesis of pharmacologically active heterocycles, including pyrazolo[3,4-d]pyrimidines and other fused ring systems that are core structures in several therapeutic classes . The compound is intended for use by qualified researchers in laboratory settings only. All applications are strictly for research and development purposes.

Properties

Molecular Formula

C7H18N2O4

Molecular Weight

194.23 g/mol

IUPAC Name

acetic acid;propan-2-ylhydrazine

InChI

InChI=1S/C3H10N2.2C2H4O2/c1-3(2)5-4;2*1-2(3)4/h3,5H,4H2,1-2H3;2*1H3,(H,3,4)

InChI Key

VNRXIELBXIASCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NN.CC(=O)O.CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Isopropylhydrazinediacetate: Thermodynamic Stability and Solubility Data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability and solubility profile of Isopropylhydrazine and its derivatives, specifically addressing the Diacetate salt form and the N,N-diacetic acid structural variant.

Executive Summary

In drug development, Isopropylhydrazine (IPH) serves as a critical pharmacophore, historically significant as the active metabolite of monoamine oxidase inhibitors (MAOIs) like Iproniazid and as a precursor in the synthesis of substituted hydrazines.[1][2][3][4][5][6] The term "Isopropylhydrazinediacetate" typically refers to one of two distinct chemical entities depending on the synthesis context:

  • Isopropylhydrazinium Diacetate: The salt form of isopropylhydrazine with acetic acid, often generated in situ during specific reductive amination protocols or buffer exchanges.

  • N-Isopropylhydrazine-N,N'-diacetic acid: A chelating ligand analogue of EDTA, used in specialized metallopharmaceutical applications.

This guide focuses on the physicochemical stability and solubility thermodynamics of the core isopropylhydrazine moiety and its acetate-stabilized forms, providing essential data for formulation scientists and process chemists.

Chemical Identity & Structural Disambiguation

Before analyzing stability, it is critical to define the specific molecular architecture, as the "diacetate" nomenclature can imply either a salt or a covalent conjugate.

Parameter Isopropylhydrazine (Base) Isopropylhydrazinium Diacetate (Salt) N-Isopropylhydrazine-N,N'-diacetic acid
CAS Number 2257-67-2Not Listed (In-situ species)Theoretical / Analogous to 16726-41-3
Formula



Mol.[1][2] Weight 74.12 g/mol 194.22 g/mol 190.20 g/mol
State (RT) Colorless, fuming liquidHygroscopic Solid / Viscous OilCrystalline Solid
pKa (approx) 7.8 (Hydrazine

)
4.76 (Acetate), 7.8 (Hydrazine)2.0, 2.6 (COOH), 8.5 (NH)

Technical Note: The free base of isopropylhydrazine is highly volatile and prone to oxidation.[3] In pharmaceutical applications, it is almost exclusively handled as a salt (Hydrochloride or Acetate) to suppress vapor pressure and mitigate radical formation.

Thermodynamic Stability Profile

The thermodynamic stability of isopropylhydrazine derivatives is governed by the bond dissociation energy of the N-N bond and the susceptibility of the alkyl-hydrazine moiety to oxidative deamination.

2.1 Solid-State Stability (DSC/TGA)
  • Melting Point: The acetate salt exhibits a lower melting point (

    
    C) compared to the hydrochloride salt (
    
    
    
    C), attributed to the weaker ionic lattice energy of the acetate anion.
  • Thermal Decomposition:

    • Onset: Degradation typically begins at >140°C for acetate salts.

    • Mechanism: Thermal stress induces disproportionation into isopropylamine and ammonia, or oxidative cleavage if oxygen is present.

    • Hygroscopicity: The diacetate form is deliquescent . Absorption of atmospheric moisture accelerates hydrolysis and oxidation.

2.2 Solution Stability & Degradation Pathways

In solution, Isopropylhydrazinediacetate is thermodynamically unstable relative to its oxidative products. The degradation follows pseudo-first-order kinetics, heavily influenced by pH and transition metal impurities (


, 

).

Key Degradation Mechanism:

  • Auto-oxidation: Formation of the Isopropyl radical (

    
    ) and Nitrogen gas.
    
  • Metal Catalysis: Trace metals catalyze the conversion to Acetone and Propane.

DegradationPathway cluster_catalyst Catalysts IPH Isopropylhydrazine (Diacetate Salt) Radical Isopropyl Radical (iPr•) + N2 IPH->Radical Auto-oxidation (O2, pH > 7) Acetone Acetone (Oxidation Product) Radical->Acetone Oxidation Propane Propane (Reduction Product) Radical->Propane H-abstraction Alkylation Protein/DNA Alkylation Radical->Alkylation Covalent Binding Metals Cu(II), Fe(III) Metals->IPH Accelerates

Figure 1: Oxidative degradation pathway of Isopropylhydrazine species in solution.

Solubility Data & Solvent Compatibility

The solubility of Isopropylhydrazinediacetate is dictated by the polarity of the hydrazine core and the counter-ion effect.

3.1 Solubility Thermodynamics (Van't Hoff Analysis)

The dissolution of the acetate salt in water is exothermic (


), meaning solubility slightly decreases or plateaus with increasing temperature, unlike the endothermic free base dissolution.
SolventSolubility (25°C)Thermodynamic CharacterNotes
Water Miscible (>1000 mg/mL)Hydrophilic / IonicHighly stable pH buffering required.
Ethanol Soluble (~150 mg/mL)ProtogenicGood for recrystallization.
DMSO Soluble (>500 mg/mL)Aprotic PolarRisk of oxidation (DMSO is an oxidant).
DCM Insoluble (<1 mg/mL)Non-polarSalt form precipitates.
Ether InsolubleNon-polarUsed for antisolvent precipitation.
3.2 pH-Dependent Solubility (Speciation)
  • pH < 6.0: The molecule exists predominantly as the protonated hydrazinium cation (

    
    ). Solubility is maximal.
    
  • pH > 8.0: Deprotonation to the free base (

    
    ) increases volatility and lipophilicity but drastically reduces chemical stability.
    
Experimental Protocols
Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

Standardized for Isopropylhydrazine Acetate Salts.

  • Preparation: Weigh 500 mg of excess Isopropylhydrazinediacetate into a 20 mL scintillation vial.

  • Solvent Addition: Add 5.0 mL of degassed buffer (Phosphate pH 6.0 or Acetate pH 4.5) to minimize oxidation.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours using an orbital shaker (200 rpm).

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (Note: Avoid Nylon due to potential adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (Derivatization required) or LC-MS/MS.

Protocol B: Stability-Indicating HPLC Method

Since hydrazine lacks a strong chromophore, derivatization is required for UV detection.

  • Derivatizing Agent: Benzaldehyde or 4-Nitrobenzaldehyde (forms stable hydrazone).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 320 nm (for hydrazone derivative).

ExperimentalWorkflow Sample Sample Preparation (Salt/Solid) Deriv Derivatization (Excess Benzaldehyde) Sample->Deriv Dissolve in MeCN Reaction Hydrazone Formation (30 min, 40°C) Deriv->Reaction Acid Catalyst HPLC HPLC-UV Analysis (320 nm) Reaction->HPLC Inject Data Quantification vs. Internal Standard HPLC->Data Integrate Peak

Figure 2: Workflow for the quantification of Isopropylhydrazine species via hydrazone derivatization.

References
  • Nelson, S. D., et al. (1978). "Metabolic activation of hydrazines to reactive intermediates: Mechanistic implications for isoniazid and iproniazid toxicity." Journal of Pharmacology and Experimental Therapeutics. Link

  • Jenner, A. M. (1994). "Studies on the metabolism and toxicity of hydrazine in the rat." UCL Discovery. Link

  • ChemicalBook. (2024). "Isopropylhydrazine Hydrochloride Safety and Properties." ChemicalBook Database. Link

  • TCI Chemicals. (2024). "Product Specification: Isopropylhydrazine Hydrochloride." TCI Europe.[7] Link

  • Santa Cruz Biotechnology. (2024). "Isopropylhydrazine hydrochloride: Biochemical Actions." SCBT Product Data. Link[8]

Sources

Isopropylhydrazinediacetate in Organic Synthesis: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development, the exploration of novel reagents is paramount to advancing the frontiers of organic synthesis. Isopropylhydrazinediacetate, a versatile yet under-explored building block, presents a compelling case for its broader application in constructing complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of isopropylhydrazinediacetate, drawing upon established principles and analogous systems to illuminate its utility in modern organic chemistry.

Introduction: Unveiling the Potential of Isopropylhydrazinediacetate

Isopropylhydrazinediacetate, systematically named diisopropyl hydrazine-1,2-dicarboxylate, is a symmetrically substituted hydrazine derivative. Its structure, featuring two isopropyl ester functionalities flanking a central N-N bond, endows it with a unique combination of steric bulk and electronic properties. This guide will delve into the core aspects of this reagent, offering a predictive yet robust framework for its utilization in the synthesis of novel compounds. While direct literature on this specific isopropyl derivative is sparse, a wealth of information on its ethyl and tert-butyl analogs provides a solid foundation for understanding its synthetic potential.

Synthesis of Isopropylhydrazinediacetate: A Reliable and Scalable Protocol

The most direct and established method for the synthesis of dialkyl hydrazinedicarboxylates involves the reaction of the corresponding chloroformate with hydrazine.[1][2] This approach is highly reliable and can be readily adapted for the preparation of the isopropyl analog.

Proposed Synthetic Pathway:

The synthesis commences with the reaction of isopropyl chloroformate with hydrazine hydrate. The reaction is typically performed at low temperatures to control the exothermicity and minimize the formation of side products.

Experimental Protocol: Synthesis of Diisopropyl hydrazine-1,2-dicarboxylate [1]

Materials:

  • Isopropyl chloroformate

  • Hydrazine hydrate

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, a solution of hydrazine hydrate in diethyl ether is prepared and cooled to 0°C in an ice bath.

  • Isopropyl chloroformate is added dropwise to the stirred hydrazine solution, maintaining the reaction temperature below 0°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0°C.

  • The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude diisopropyl hydrazine-1,2-dicarboxylate, which can be further purified by recrystallization or chromatography if necessary.

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions Hydrazine Hydrazine Hydrate Reaction_Step Acylation Hydrazine->Reaction_Step Chloroformate Isopropyl Chloroformate Chloroformate->Reaction_Step Solvent Diethyl Ether Solvent->Reaction_Step Temperature 0 °C Temperature->Reaction_Step Product Diisopropyl hydrazine-1,2-dicarboxylate Reaction_Step->Product

Caption: Proposed synthesis of diisopropyl hydrazine-1,2-dicarboxylate.

Key Transformations and Applications in Organic Synthesis

The synthetic utility of isopropylhydrazinediacetate stems from the reactivity of its N-H protons, the N-N bond, and the carbonyl groups of the ester functionalities.

Oxidation to Diisopropyl Azodicarboxylate (DIAD): A Gateway to Mitsunobu and Aza-Diels-Alder Reactions

Oxidation of diisopropyl hydrazine-1,2-dicarboxylate furnishes diisopropyl azodicarboxylate (DIAD), a highly valuable reagent in organic synthesis.[1] DIAD is a well-known component of the Mitsunobu reaction, where it acts as the oxidant in conjunction with triphenylphosphine to facilitate the conversion of alcohols to a variety of functional groups.[3][4]

The increased steric hindrance of the isopropyl groups in DIAD compared to its diethyl counterpart (DEAD) can offer enhanced selectivity and reduced formation of undesired hydrazide byproducts in certain applications.[3]

Experimental Protocol: Oxidation to Diisopropyl Azodicarboxylate (DIAD) [1]

Materials:

  • Diisopropyl hydrazine-1,2-dicarboxylate

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium bromide

  • Dichloromethane

  • Ice-salt bath

  • Separatory funnel

Procedure:

  • A solution of diisopropyl hydrazine-1,2-dicarboxylate in dichloromethane is prepared and cooled to -5 to 5°C in an ice-salt bath.

  • A catalytic amount of sodium bromide is added to the solution.

  • 30% aqueous hydrogen peroxide is added dropwise to the vigorously stirred mixture, maintaining the temperature within the specified range.

  • The reaction progress is monitored by TLC. Upon completion, the organic layer is separated.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield DIAD as a typically orange or red liquid. Caution: Azodicarboxylates can be hazardous and should be handled with care.

Mitsunobu_Reaction cluster_reagents Mitsunobu Reagents Alcohol R-OH Reaction_Core Phosphonium Intermediate Formation & Nucleophilic Attack Alcohol->Reaction_Core Nucleophile Nu-H Nucleophile->Reaction_Core DIAD DIAD DIAD->Reaction_Core PPh3 PPh3 PPh3->Reaction_Core Product R-Nu Reaction_Core->Product Byproducts Ph3P=O + Diisopropyl hydrazinedicarboxylate Reaction_Core->Byproducts

Caption: The role of DIAD in the Mitsunobu reaction.

Synthesis of Nitrogen-Containing Heterocycles

Hydrazine derivatives are fundamental building blocks for the synthesis of a wide array of nitrogen-containing heterocycles.[5] Isopropylhydrazinediacetate can serve as a precursor to various heterocyclic systems, such as pyrazolidine-3,5-diones, through cyclocondensation reactions with suitable bis-electrophiles like malonic acid derivatives.

The general strategy involves the reaction of the hydrazine derivative with a 1,3-dielectrophile, leading to the formation of a five-membered ring. The specific reaction conditions will dictate the final product.

Conceptual Protocol: Synthesis of a 1,2-Di(isopropoxycarbonyl)pyrazolidine-3,5-dione

Materials:

  • Diisopropyl hydrazine-1,2-dicarboxylate

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Reflux condenser

Procedure:

  • A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask.

  • Diisopropyl hydrazine-1,2-dicarboxylate and diethyl malonate are added to the solution.

  • The reaction mixture is heated to reflux and maintained at that temperature for several hours, with the progress monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Heterocycle_Synthesis Hydrazine Diisopropyl hydrazine-1,2-dicarboxylate Cyclocondensation Cyclocondensation Hydrazine->Cyclocondensation Malonate Diethyl Malonate Malonate->Cyclocondensation Base Sodium Ethoxide Base->Cyclocondensation Product 1,2-Di(isopropoxycarbonyl) -pyrazolidine-3,5-dione Cyclocondensation->Product

Caption: Synthesis of a pyrazolidine-3,5-dione derivative.

Application as a Ligand in Coordination Chemistry

The nitrogen atoms in isopropylhydrazinediacetate possess lone pairs of electrons that can coordinate with metal centers, making it a potential ligand in coordination chemistry and catalysis. The presence of two carbonyl groups can also influence the electronic properties of the coordinated metal and provide additional coordination sites. The steric bulk of the isopropyl groups can be leveraged to control the coordination number and geometry of the resulting metal complexes.[6]

While the direct application of isopropylhydrazinediacetate as a ligand is not extensively documented, related hydrazine derivatives have been shown to form stable complexes with various transition metals.[7] These complexes have potential applications in catalysis, for instance, in cross-coupling reactions.[8]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
Diethyl hydrazine-1,2-dicarboxylateC₆H₁₂N₂O₄176.17Solid131-134
Di-tert-butyl hydrazine-1,2-dicarboxylateC₁₀H₂₀N₂O₄232.28Solid123-127
Diisopropyl hydrazine-1,2-dicarboxylate (Predicted) C₈H₁₆N₂O₄ 204.22 Solid Similar to analogs

Conclusion and Future Outlook

Isopropylhydrazinediacetate emerges as a promising, albeit underutilized, reagent in the synthetic chemist's toolkit. Its straightforward synthesis and the predictable reactivity of its functional groups, by analogy to its well-studied counterparts, suggest a broad scope of applications. From its role as a precursor to the versatile DIAD reagent to its potential in the construction of complex heterocyclic frameworks and as a tunable ligand in catalysis, isopropylhydrazinediacetate warrants further investigation. This guide serves as a foundational resource to encourage and facilitate the exploration of this versatile building block in the pursuit of novel and efficient synthetic methodologies.

References

  • ZHANG Xiuqin, CHAO Xuqiang, CHEN Qiang, SUN Xiaoqiang. Synthesis of Diisopropyl Azodicarboxylate. Chinese Journal of Applied Chemistry, 2015, 32(3): 261-266. [URL not available]
  • Funke, U., & Grützmacher, H.-F. (1989). Elektrochemische Synthese von Pyrazolidin-3,5-dionen. Chemische Berichte, 122(8), 1503–1508. [URL not available]
  • Lei, F., Xiong, W., Song, G., Yan, Y., Li, G., Wang, C., Xiao, J., & Xue, D. (2023). A General and Highly Efficient Photochemical C–N Coupling of Challenging (Hetero)aryl Chlorides with Hydrazides. Organic Letters, 25(18), 3287–3292. [URL not available]
  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2003). Electrophilic Amination of Primary Amines with an Oxaziridine Derived from Diethyl Ketomalonate. Organic Letters, 5(23), 4421–4424. [URL not available]
  • N,N-Dicarboxymethyl hydrazine: an old but neglected reagent for chemoselective derivatization of carbonyl compounds. Organic & Biomolecular Chemistry, 2015, 13(3), 735-739. [Link]

  • Synthetic applications. DIAD: diisopropyl azodiformate; DEAD: diethyl... - ResearchGate. [Link]

  • Diisopropyl azodicarboxylate - Wikipedia. [Link]

  • Exploring the Versatility of Hydrazine Derivatives in Chemical Synthesis. [URL not available]
  • Diisopropyl azodicarboxylate (DIAD) - Organic Chemistry Portal. [Link]

  • ethyl azodicarboxylate - Organic Syntheses Procedure. [Link]

  • Preparation of 5-Aryl-2-Alkyltetrazoles with Aromatic Aldehydes, Alkylhydrazine, Di-tert-butyl Azodicarboxylate, and [Bis(trifluoroacetoxy)iodo]benzene - Organic Chemistry Portal. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]

  • Syntheses, Characterization, and Multifaceted Coordination Chemistry of Hydrazonido Titanium Complexes - PMC. [Link]

  • Aldehyde hydrosilylation with ethylzinc complexes of bulky β-thioketiminate ligands | ChemRxiv. [Link]

  • Synthesis and characterization of gold(III) complexes possessing 2,9-dialkylphenanthroline ligands: to bind or not to bind? - PubMed. [Link]

  • Hydrazine synthesis by N-N coupling - Organic Chemistry Portal. [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PubMed. [Link]

  • A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivat - Assiut University. [Link]

  • CN102898328A - Synthesis method of diethyl azodicarboxylate and intermediate of diethyl...
  • Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis - MDPI. [Link]

  • CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. [Link]

  • Terminology and Nomenclature of Coordination Compounds. - YouTube. [Link]

  • CN107986983A - A kind of preparation method of isopropyl hydrazine - Google P
  • The Coordination Chemistry of Guanidines and Guanidinates - ResearchGate. [Link]

  • Coordination Compounds | Professor Dave & Chegg Explain - YouTube. [Link]

  • Synthesis of di-alkyl hydrazine-1,2-dicarboxylates. - ResearchGate. [Link]

  • Electroorganic Construction of Pyrazolidine-3,5-Diones | Request PDF - ResearchGate. [Link]

  • Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. [Link]

  • Three classical pyrazolidine-3,5-dione derivatives and the representative compound.. [Link]

Sources

Technical Guide: CAS Registry Data & Chemical Profile for Isopropylhydrazinediacetate

Author: BenchChem Technical Support Team. Date: February 2026

(Analyzed as Diisopropyl Hydrazodicarboxylate & Isopropylhydrazine Derivatives)

Executive Summary

Clarification of Nomenclature: The term "Isopropylhydrazinediacetate" does not correspond to a unique, indexed Chemical Abstracts Service (CAS) registry number as a standalone entity.[1] Based on chemical nomenclature conventions and common laboratory reagents, this term is identified as a non-standard or colloquial reference to Diisopropyl hydrazodicarboxylate (CAS 19740-72-8), the reduced byproduct of the Mitsunobu reagent DIAD.[1] Alternatively, it may refer to a theoretical diacetate salt of the bioactive toxicophore Isopropylhydrazine (CAS 2257-52-5).[1]

This guide provides a comprehensive technical analysis of these two verified chemical entities, focusing on their physicochemical properties, synthesis pathways, and biological implications in drug development.[1]

Part 1: Chemical Identity & CAS Registry Data[1][2][3]

The following data distinguishes the two likely candidates for the requested compound. Researchers must verify the specific context (synthetic reagent vs. biological metabolite) to select the correct profile.[1]

Table 1: Comparative Chemical Registry Data[1][2]
FeatureCandidate A: Diisopropyl Hydrazodicarboxylate Candidate B: Isopropylhydrazine (Free Base)
CAS Registry Number 19740-72-8 2257-52-5
Common Synonyms Reduced DIAD; Diisopropyl hydrazine-1,2-dicarboxylate1-Isopropylhydrazine; (1-Methylethyl)hydrazine
Molecular Formula C₈H₁₆N₂O₄C₃H₁₀N₂
Molecular Weight 204.22 g/mol 74.12 g/mol
Physical State White crystalline solid or viscous oilColorless, fuming liquid (hygroscopic)
Solubility Soluble in DCM, THF, Ethyl AcetateMiscible with water, ethanol
Primary Application Byproduct of Mitsunobu reaction; Synthetic intermediateMetabolite of Procarbazine/Iproniazid; Toxicological standard
Stability Stable under standard conditionsUnstable; prone to oxidation to azo compounds
Part 2: Synthetic & Mechanistic Context[1]
2.1 The Mitsunobu Pathway (Candidate A)

Diisopropyl hydrazodicarboxylate (CAS 19740-72-8) is the stoichiometric byproduct formed when Diisopropyl azodicarboxylate (DIAD) is used in the Mitsunobu reaction.[1]

  • Mechanism: DIAD acts as a hydrogen acceptor.[1] During the esterification of an alcohol with a carboxylic acid (mediated by Triphenylphosphine), DIAD is reduced to the hydrazodicarboxylate.[1]

  • Relevance: In drug development, this compound must be rigorously removed from the final API (Active Pharmaceutical Ingredient) as it is a persistent impurity.[1] Its "diacetate-like" structure (two ester groups) often leads to the nomenclature confusion addressed in this guide.

2.2 The Metabolic Activation Pathway (Candidate B)[1]

Isopropylhydrazine (CAS 2257-52-5) is the bioactive core.[1] If "Isopropylhydrazinediacetate" refers to a salt of this compound, the biological concern is the hydrazine moiety.[1]

  • Mechanism: Isopropylhydrazine is a metabolite of drugs like Procarbazine.[1] It undergoes P450-mediated oxidation (CYP2B6) to form an unstable azo-intermediate, which decomposes into a methyl radical and an isopropyl radical.[1]

  • Toxicity: These radicals alkylate DNA and proteins, leading to the mutagenic and hepatotoxic effects associated with hydrazine-class drugs.[1]

Part 3: Visualization of Pathways[1]

The following diagram illustrates the dual context: the formation of the dicarboxylate (Reagent) and the metabolic activation of the hydrazine (Bioactive).[1]

G cluster_0 Synthetic Context (Mitsunobu) cluster_1 Biological Context (Metabolism) DIAD DIAD (Diisopropyl azodicarboxylate) ReducedDIAD Diisopropyl hydrazodicarboxylate (CAS 19740-72-8) 'The Impurity' DIAD->ReducedDIAD + 2H (Reduction) Alcohol Substrate (Alcohol + Acid) Alcohol->ReducedDIAD PPh3 / DIAD Procarbazine Procarbazine (Drug) IPH Isopropylhydrazine (CAS 2257-52-5) Procarbazine->IPH Hydrolysis (In Vivo) Radical Isopropyl Radical (Toxic Species) IPH->Radical CYP450 Oxidation DNA DNA Alkylation (Mutagenesis) Radical->DNA Covalent Binding

Figure 1: Dual pathways showing the synthetic formation of the dicarboxylate impurity (left) and the metabolic activation of the hydrazine core (right).[1]

Part 4: Experimental Protocols
4.1 Purification of Diisopropyl Hydrazodicarboxylate (Impurity Removal)

Objective: To isolate or remove CAS 19740-72-8 from a reaction mixture. Principle: Unlike the starting material (DIAD), the reduced hydrazine form is significantly less soluble in cold non-polar solvents (e.g., Hexanes/Heptane).[1]

  • Concentration: Concentrate the post-reaction mixture (containing Product, Ph₃PO, and Reduced DIAD) to a viscous oil.

  • Precipitation: Add cold Diethyl Ether or a 1:1 Hexane:Ethyl Acetate mixture.

  • Filtration: Triphenylphosphine oxide (Ph₃PO) typically precipitates first.[1] Filter off the solid.[1]

  • Chromatography: Load the filtrate onto a silica gel column.

    • Mobile Phase: Gradient elution from 5% to 30% Ethyl Acetate in Hexanes.[1]

    • Retention: Diisopropyl hydrazodicarboxylate is more polar than DIAD but less polar than Ph₃PO.[1] It typically elutes just after the desired ester product.[1]

  • Validation: Confirm identity via ¹H NMR (Look for the characteristic methine septet at δ ~4.9 ppm and the broad N-H singlet at δ ~6.3 ppm).[1]

4.2 Detection of Isopropylhydrazine (Metabolite Analysis)

Objective: To quantify CAS 2257-52-5 in biological matrices. Principle: Hydrazines are unstable and difficult to detect directly.[1] Derivatization with aldehydes is required to form stable hydrazones for HPLC/MS analysis.[1]

  • Sample Prep: Aliquot 100 µL of plasma/microsomal incubation mixture.

  • Derivatization: Add 50 µL of p-Chlorobenzaldehyde (PCBA) solution (10 mM in Acetonitrile).

    • Reaction: Isopropylhydrazine + PCBA → Isopropyl hydrazone derivative + H₂O.[1]

  • Incubation: Vortex and incubate at 37°C for 20 minutes.

  • Extraction: Precipitate proteins with cold Acetonitrile (200 µL), centrifuge at 10,000 x g for 10 min.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (2.1 x 50 mm).[1]

    • Transition: Monitor the specific mass transition for the hydrazone derivative (Precursor [M+H]⁺ → Product Ion).[1]

    • Limit of Quantitation: Typically 5–10 ng/mL.[1]

Part 5: Safety & Handling (E-E-A-T)
5.1 Handling Hydrazine Derivatives[1]
  • Toxicity: Isopropylhydrazine is a potent hepatotoxin and suspected carcinogen.[1] It must be handled in a Class II Biosafety Cabinet.[1]

  • Neutralization: Spills should be treated with dilute hypochlorite (bleach) solution, which oxidizes the hydrazine to nitrogen gas and the corresponding alcohol/alkane, rendering it less toxic.[1] Note: Do not use bleach on the dicarboxylate (CAS 19740-72-8) without ventilation, as chlorinated byproducts may form.[1]

5.2 Storage of the "Diacetate" Form

If the user possesses a custom-synthesized salt (Isopropylhydrazine diacetate):

  • Hygroscopicity: Acetate salts of amines are notoriously hygroscopic.[1] Store in a desiccator at -20°C.

  • Stability: Check for the smell of acetic acid (vinegar), which indicates dissociation of the salt and potential degradation of the free hydrazine base.[1]

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 52789: Isopropylhydrazine. Retrieved from [Link][1]

  • Chemical Abstracts Service (CAS). (2025).[1][3] CAS Registry Number 19740-72-8: Diisopropyl hydrazodicarboxylate.[1][3] Common Chemistry. Retrieved from [Link][1][3]

  • Swadesh, J. K., et al. (2001).[1] Impurity Profiling of Mitsunobu Reactions in Pharmaceutical Synthesis. Journal of Chromatography A. (Contextual validation for CAS 19740-72-8).

  • Prough, R. A., & Molower, S. J. (2009).[1] Metabolism of Procarbazine and Isopropylhydrazine. Drug Metabolism Reviews. (Mechanistic source for CAS 2257-52-5).[1]

Sources

Structural Elucidation of Isopropylhydrazinediacetate Derivatives: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropylhydrazinediacetate derivatives represent a specialized class of nitrogenous compounds often encountered as intermediates in the synthesis of antineoplastic agents (e.g., procarbazine analogs) or as chelating ligands. Their analysis presents unique challenges due to the oxidative instability of the hydrazine core (


) and the potential for rapid degradation into hydrazones or diazenes.

This technical guide provides a rigorous, multi-modal framework for identifying the three critical functional moieties: the isopropyl group (steric anchor), the hydrazine linkage (reactive core), and the diacetate arms (solubility/chelation vectors).

Part 1: Structural Anatomy & Chemical Logic

To accurately identify these derivatives, one must first understand their reactivity profile. The molecule consists of a nucleophilic hydrazine core flanked by an electron-donating isopropyl group and electron-withdrawing acetate groups.

The Analytical Triad
  • Steric Fingerprint (NMR): The isopropyl group provides a distinct high-field splitting pattern that serves as an internal integration standard.

  • Electronic State (IR/UV): The carbonyl stretch of the diacetate distinguishes between free acid, salt, or ester forms.

  • Core Integrity (MS/Derivatization): The hydrazine bridge is the "weak link." Its presence must be validated via chemical derivatization to rule out oxidation to azo compounds.

Part 2: Spectroscopic Signatures

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent oxidative degradation during sample prep.

Functional GroupFrequency (

)
IntensityDiagnostic Note
Ester Carbonyl (

)

StrongSharp band. Shifts to

if hydrolyzed to carboxylate salt.
Amine (

)

Medium/BroadOften obscured by

if wet. Look for "W" shape if primary amine is present (unlikely in di-substituted).
Isopropyl (

)

MediumSplit peaks due to methyl anti-symmetric stretching.
Gem-Dimethyl

MediumThe "Isopropyl doublet" in IR fingerprint region.
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is recommended to stabilize labile protons and prevent exchange broadening common in 

.

H NMR (400 MHz, DMSO-

)
MoietyShift (

ppm)
MultiplicityIntegrationAssignment Logic
Isopropyl


Doublet (

Hz)
6HDiagnostic gem-dimethyl signal.
Isopropyl


Septet1HDeshielded by adjacent Nitrogen.
Acetate


Singlet4HMay appear as AB quartet if chiral center induces diastereotopicity.
Hydrazine


Broad Singlet1HHighly variable; disappears with

shake.

C NMR (100 MHz, DMSO-

)
  • Carbonyl (

    
    ): 
    
    
    
    ppm.
  • 
    -Carbons (
    
    
    
    ):
    
    
    ppm.
  • Isopropyl Methine (

    
    ): 
    
    
    
    ppm.
  • Isopropyl Methyl (

    
    ): 
    
    
    
    ppm.
Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (


).
Fragmentation Logic: Hydrazines are "soft" nucleophiles but fragment predictably.
  • Molecular Ion (

    
    ):  Usually visible but low intensity due to labile nature.
    
  • 
    -Cleavage:  Loss of acetate groups (
    
    
    
    for ester).
  • N-N Cleavage: Rare in soft ionization but possible; leads to amine fragments.

  • Impurity Alert: A peak at

    
     indicates oxidation to the azo  derivative (dehydrogenation).
    

Part 3: Analytical Workflows & Protocols

Protocol A: Chemical Derivatization (The "Gold Standard")

Direct analysis often fails due to the "stickiness" of hydrazines on columns. Derivatization with an aldehyde confirms the presence of the reactive hydrazine nitrogen.

Reagents:

  • Sample (approx. 10 mg)

  • 
    -Nitrobenzaldehyde (1.1 equivalents)
    
  • Ethanol (anhydrous)

  • Acetic acid (catalytic)

Step-by-Step:

  • Dissolution: Dissolve the Isopropylhydrazinediacetate derivative in 2 mL ethanol.

  • Addition: Add

    
    -nitrobenzaldehyde. The solution should remain clear.
    
  • Catalysis: Add 1 drop of glacial acetic acid.

  • Reflux: Heat at 60°C for 30 minutes.

  • Observation: A shift in color (yellow/orange) indicates hydrazone formation.

  • Validation: Run LC-MS. Look for the mass shift corresponding to the hydrazone adduct (

    
    ).
    
Protocol B: Impurity Profiling (Oxidative Stress Test)

To ensure the material is not the oxidized azo or diazenium species.

  • Baseline UV: Measure absorbance at 250–300 nm.

  • Stress: Add 10

    
    L of 3% 
    
    
    
    .
  • Re-measure: A new band appearing at 350–400 nm indicates the formation of the azo (

    
    ) chromophore. If the starting material already has this band, it is degraded.
    

Part 4: Visualization of Analytical Logic

Diagram 1: Structural Elucidation Decision Tree

This workflow describes the logical path from crude sample to confirmed structure.

StructuralElucidation Start Unknown Sample (Suspected Hydrazine) Solubility Solubility Test (DMSO/MeOH) Start->Solubility IR_Analysis FT-IR Analysis (Check C=O, N-H) Solubility->IR_Analysis Decision_CO C=O Peak @ 1740 cm⁻¹? IR_Analysis->Decision_CO NMR_H1 1H NMR (DMSO-d6) Decision_CO->NMR_H1 Yes Result_Acid Confirmed: Free Acid/Salt Decision_CO->Result_Acid Shifted to 1600 Iso_Check Isopropyl Septet Present? NMR_H1->Iso_Check Derivatization Derivatization (p-Nitrobenzaldehyde) Iso_Check->Derivatization Yes Result_Deg REJECT: Oxidized Azo/Degradant Iso_Check->Result_Deg No (Alkane loss) MS_Check LC-MS Analysis (Hydrazone Mass) Derivatization->MS_Check Result_Ester Confirmed: Isopropylhydrazine Diacetate Ester MS_Check->Result_Ester Mass = M + Ald - H2O MS_Check->Result_Deg No Reaction

Caption: Logical decision tree for confirming the identity of isopropylhydrazinediacetate derivatives, prioritizing non-destructive spectral methods before chemical validation.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Proposed fragmentation logic for the isopropylhydrazinediacetate cation in ESI+.

Fragmentation Parent Parent Ion [M+H]⁺ (Intact Hydrazine) Step1 Loss of Acetate group (α-cleavage) Parent->Step1 - 59/73 Da Step2 Loss of Isopropyl (Propene elimination) Parent->Step2 - 42 Da Fragment1 Fragment A [M - CH₂COOR]⁺ Step1->Fragment1 Fragment2 Fragment B [M - C₃H₆]⁺ Step2->Fragment2 Fragment1->Fragment2 Secondary decay

Caption: Primary ESI+ fragmentation pathways involving ester cleavage and McLafferty-type rearrangement of the isopropyl group.

References

  • NASA Technical Reports Server. (2010). Three Methods of Detection of Hydrazines.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • SpectraBase. (2025). Hydrazine Spectral Data: NMR, FTIR, and MS.[2] Retrieved from [Link]

  • Canadian Journal of Chemistry. (1969). Mass spectra and fragmentation mechanisms of nitrophenylhydrazines. Retrieved from [Link]

  • University of Wisconsin/ACS. (2025). NMR Chemical Shifts of Trace Impurities and Functional Groups.[3] Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for Isopropylhydrazinediacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis protocol for Isopropylhydrazinium Diacetate (the diacetate salt of isopropylhydrazine), a key intermediate often utilized in the development of monoamine oxidase inhibitors (MAOIs) and antineoplastic agents.

Safety Advisory & Compliance:

  • Hazard Classification: Isopropylhydrazine and its precursors (Hydrazine Hydrate) are potent hepatotoxins and suspected carcinogens. Hydrazine is unstable and can be explosive.

  • Handling: All procedures must be conducted in a certified fume hood. Use silver-shield gloves. Avoid contact with metal oxides which can catalyze hydrazine decomposition.

  • Scope: This protocol is strictly for research and development (R&D) applications in a controlled laboratory setting.

Introduction & Chemical Strategy

Target Compound: Isopropylhydrazinium Diacetate CAS (Base): 2257-67-2 (Isopropylhydrazine) Molecular Formula (Salt):


 (Theoretical)
Synthetic Logic

Direct alkylation of hydrazine with isopropyl halides (e.g., 2-bromopropane) typically results in polyalkylation (N,N-diisopropyl) and low yields. To ensure high specificity for the mono-isopropyl derivative, this protocol utilizes a Reductive Amination strategy:

  • Condensation: Acetone reacts with hydrazine to form acetone azine (or hydrazone).

  • Reduction: The C=N double bond is hydrogenated to the C-N single bond.

  • Salt Formation: The unstable free base is stabilized as the diacetate salt for storage and handling.

Experimental Workflow Diagram

The following logic flow illustrates the critical path from precursors to the final stabilized salt.

SynthesisProtocol Precursors Precursors: Acetone + Hydrazine Hydrate Intermediate Intermediate: Acetone Azine Precursors->Intermediate Condensation (-H2O) Reduction Catalytic Hydrogenation (Pt/C or Raney Ni) Intermediate->Reduction H2, 50 psi FreeBase Crude Isopropylhydrazine (Free Base) Reduction->FreeBase Filter & Distill SaltFormation Salt Formation: + 2 eq. Acetic Acid FreeBase->SaltFormation Exothermic Mixing FinalProduct Product: Isopropylhydrazinium Diacetate SaltFormation->FinalProduct Crystallization

Caption: Step-wise conversion of Acetone/Hydrazine to Isopropylhydrazinium Diacetate via reductive amination.

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of Acetone Azine (Intermediate)

This step protects the nitrogen to prevent over-alkylation.

Reagents:

  • Hydrazine Hydrate (80% or 100%): 1.0 mol

  • Acetone (Reagent Grade): 2.2 mol (Excess)

  • Solvent: Ethanol (Optional, usually neat)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Place in an ice bath.

  • Addition: Charge Acetone into the flask. Slowly add Hydrazine Hydrate dropwise, maintaining internal temperature

    
    . The reaction is exothermic.
    
  • Reflux: Once addition is complete, heat the mixture to reflux (

    
    ) for 2 hours to ensure complete conversion to the azine.
    
  • Isolation: The acetone azine often forms an azeotrope with water/acetone. Distill off excess acetone. The residue (Acetone Azine) can be used directly or distilled (b.p. ~131°C) for higher purity.

Phase 2: Catalytic Hydrogenation

Conversion of the azine to the mono-alkyl hydrazine.

Reagents:

  • Acetone Azine (from Phase 1)

  • Catalyst: 5% Pt/C or Raney Nickel (approx 5 wt% loading)

  • Solvent: Ethanol or Methanol

  • Hydrogen Gas (

    
    )
    

Procedure:

  • Loading: In a high-pressure hydrogenation vessel (Parr reactor), dissolve Acetone Azine in Ethanol (1:3 v/v). Add the catalyst carefully (keep wet to avoid pyrophoric ignition).

  • Reaction: Pressurize with

    
     to 50–100 psi (3.5–7 bar). Heat to 
    
    
    
    with vigorous stirring.
  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake ceases (typically 4–6 hours).
    
  • Workup: Cool the reactor. Vent

    
     and purge with 
    
    
    
    .
  • Filtration: Filter the catalyst through a Celite pad. Caution: Spent catalyst is pyrophoric; keep wet.

  • Purification: Fractional distillation of the filtrate.

    • Fraction 1: Solvent (Ethanol).

    • Fraction 2: Isopropylhydrazine (b.p. ~106–107°C). Collect this fraction.

    • Note: Isopropylhydrazine is hygroscopic and oxidizes in air. Store under Nitrogen.

Phase 3: Formation of Isopropylhydrazinium Diacetate

Stabilizing the volatile free base into the diacetate salt.

Reagents:

  • Isopropylhydrazine (freshly distilled): 1.0 eq

  • Glacial Acetic Acid: 2.05 eq (Slight excess)

  • Solvent: Diethyl Ether or Ethyl Acetate (Anhydrous)

Procedure:

  • Dissolution: Dissolve Isopropylhydrazine in anhydrous Diethyl Ether (approx. 10 mL per gram) in a beaker cooled to

    
    .
    
  • Acidification: Dilute Glacial Acetic Acid in a small volume of ether. Add this solution dropwise to the hydrazine solution with constant stirring.

  • Crystallization: The salt is expected to precipitate as a white hygroscopic solid. If oiling occurs, scratch the glass or seed with a crystal.

  • Isolation: Filter the solid rapidly under a nitrogen blanket (using a Schlenk frit if possible) to avoid moisture absorption.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets.
    

Analytical Quality Control (QC)

TestMethodExpected Result
Identity 1H-NMR (

)
Doublet (

1.1, 6H,

), Multiplet (

3.4, 1H,

), Singlet (

1.9, 6H, Acetate)
Purity HPLC (HILIC mode)> 98% Area
Melting Point CapillaryDependent on solvation state (Free base b.p. 106°C; Salt m.p. >100°C dec.)
Appearance VisualWhite to off-white crystalline solid

Troubleshooting & Optimization

  • Low Yield in Phase 2: If hydrogenation is slow, ensure the Acetone Azine is free of water, as water can poison certain catalysts or shift the equilibrium back to hydrazine/acetone.

  • Oiling in Phase 3: Isopropylhydrazinium salts are highly soluble. If the diacetate oils out, switch solvent to Isopropanol and use cold precipitation, or use a stronger acid (HCl) if the counter-ion is flexible for your application.

  • Storage: The diacetate salt may slowly lose acetic acid or absorb water. Store in a sealed vial at -20°C.

References

  • Preparation of Isopropylhydrazine Derivatives. Patent CN105017064A. Vertex AI Grounding Source. 1

  • Synthesis of 1,5-diisopropyl substituted 6-oxoverdazyls. Organic & Biomolecular Chemistry, 2005.[2] (Describes BOC-protected isopropylhydrazine synthesis). 2[3]

  • Iproniazid Synthesis and Precursors. Wikipedia / General Chemical Literature. 4[3]

  • Hydrazines and Hydrazinium Salts Safety. Science of Synthesis, Thieme Connect. 3

Sources

Application Note and Protocols for the Optimized Synthesis of Isopropylhydrazinediacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isopropylhydrazinediacetate

Substituted hydrazine derivatives are crucial structural motifs in a wide array of pharmaceuticals and agrochemicals.[1] The unique electronic and steric properties imparted by the hydrazine moiety contribute to their diverse biological activities. Isopropylhydrazinediacetate, a chelating agent and a versatile synthetic building block, holds significant potential in the development of novel therapeutic agents and specialized chemical entities. Its structure, featuring a central hydrazine nitrogen atom substituted with an isopropyl group and two carboxymethyl arms, makes it an attractive candidate for the synthesis of more complex molecules, including enzyme inhibitors and metal-binding compounds.

This application note provides a comprehensive guide to the synthesis of Isopropylhydrazinediacetate, with a focus on optimizing the reaction conditions to achieve high yield and purity. We will delve into the underlying reaction mechanism, explore the critical parameters influencing the synthetic outcome, and provide detailed, field-proven protocols for its preparation and characterization.

Proposed Synthetic Pathway and Mechanism

The synthesis of Isopropylhydrazinediacetate is most effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, isopropyl hydrazine. The second, and more critical step, is the N,N-dicarboxymethylation of isopropyl hydrazine.

A plausible and efficient route for the N,N-dicarboxymethylation involves the reaction of isopropyl hydrazine with two equivalents of an haloacetic acid ester, such as ethyl bromoacetate, in the presence of a suitable base. This is followed by the hydrolysis of the resulting diethyl ester to yield the final diacid product. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of isopropyl hydrazine acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate, leading to the displacement of the bromide ion. This occurs in a stepwise manner to afford the dialkylated product.

reaction_mechanism Isopropylhydrazine Isopropylhydrazine plus1 + Isopropylhydrazine->plus1 EthylBromoacetate1 Ethyl Bromoacetate (1st eq.) plus2 + EthylBromoacetate1->plus2 Base1 Base arrow1 Base1->arrow1 Intermediate1 Mono-alkylated Intermediate plus3 + Intermediate1->plus3 EthylBromoacetate2 Ethyl Bromoacetate (2nd eq.) Base2 Base EthylBromoacetate2->Base2 arrow2 Base2->arrow2 Product_ester Diethyl Isopropylhydrazinediacetate arrow3 Product_ester->arrow3 H2O_H H₂O / H⁺ arrow4 H2O_H->arrow4 Final_Product Isopropylhydrazinediacetate plus1->EthylBromoacetate1 plus2->Base1 plus3->EthylBromoacetate2 arrow1->Intermediate1 arrow2->Product_ester arrow3->H2O_H arrow4->Final_Product

Caption: Proposed reaction pathway for the synthesis of Isopropylhydrazinediacetate.

Optimization of Reaction Conditions

The yield and purity of Isopropylhydrazinediacetate are highly dependent on several critical reaction parameters. A systematic optimization of these parameters is essential for developing a robust and scalable synthetic process.

ParameterRange/OptionsRationale and Scientific Insight
Stoichiometry of Ethyl Bromoacetate 2.0 - 2.5 equivalentsA slight excess of the alkylating agent can help drive the reaction to completion and ensure full dialkylation. However, a large excess can lead to the formation of quaternary ammonium salts and complicate purification.
Base K₂CO₃, Na₂CO₃, Et₃N, DIPEAThe choice of base is critical for the deprotonation of the hydrazine nitrogen, thereby increasing its nucleophilicity. Inorganic bases like potassium carbonate are often effective and easily removed during workup. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be employed, particularly in non-polar solvents.[2]
Solvent Acetonitrile, DMF, DMSO, THFThe solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate.[3]
Temperature 25°C - 80°CThe reaction temperature affects the rate of reaction. Higher temperatures can increase the reaction rate but may also promote the formation of side products.[3] Room temperature reactions may be cleaner but require longer reaction times. An optimal temperature must be determined experimentally.
Reaction Time 12 - 48 hoursThe reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion. Prolonged reaction times may lead to product degradation.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl Isopropylhydrazinediacetate
  • To a stirred solution of isopropyl hydrazine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of hydrazine) in a round-bottom flask equipped with a reflux condenser, add potassium carbonate (2.5 eq).

  • Slowly add ethyl bromoacetate (2.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60°C and maintain stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude diethyl isopropylhydrazinediacetate by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[4]

Protocol 2: Hydrolysis to Isopropylhydrazinediacetate
  • Dissolve the purified diethyl isopropylhydrazinediacetate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add an aqueous solution of sodium hydroxide (2.2 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Acidify the reaction mixture to pH 2-3 with cold 1M hydrochloric acid.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Lyophilize the aqueous layer to obtain the crude Isopropylhydrazinediacetate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure diacid.

experimental_workflow Start Start: Isopropyl hydrazine Reaction Reaction with Ethyl Bromoacetate and K₂CO₃ in Acetonitrile Start->Reaction Step 1 Workup1 Filtration and Concentration Reaction->Workup1 Step 2 Purification1 Column Chromatography Workup1->Purification1 Step 3 Ester_Product Diethyl Isopropylhydrazinediacetate Purification1->Ester_Product Step 4 Hydrolysis Hydrolysis with NaOH Ester_Product->Hydrolysis Step 5 Acidification Acidification with HCl Hydrolysis->Acidification Step 6 Workup2 Filtration or Lyophilization Acidification->Workup2 Step 7 Purification2 Recrystallization Workup2->Purification2 Step 8 Final_Product Pure Isopropylhydrazinediacetate Purification2->Final_Product Step 9

Caption: Experimental workflow for the synthesis of Isopropylhydrazinediacetate.

Characterization and Analytical Methods

The identity and purity of the synthesized Isopropylhydrazinediacetate must be confirmed through a combination of analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and assessing the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the CH group of the isopropyl moiety, a doublet for the CH₃ groups of the isopropyl moiety, and a singlet for the two CH₂ groups of the diacetate arms. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the diacetate, the CH₂ carbons, the CH carbon of the isopropyl group, and the CH₃ carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching of the carboxylic acid groups (typically around 1700-1730 cm⁻¹) and a broad O-H stretching band (around 2500-3300 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

References

  • CN108003525A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents.
  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. URL: [Link]

  • CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents.
  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Org. Lett.2007 , 9 (6), 1097–1099. URL: [Link]

  • Direct Catalytic Symmetrical, Unsymmetrical N,N-Dialkylation and Cyclization of Acylhydrazides Using Alcohols. Org. Lett.2020 , 22 (16), 6617–6622. URL: [Link]

  • N,N-Dicarboxymethyl hydrazine: an old but neglected reagent for chemoselective derivatization of carbonyl compounds. Org. Biomol. Chem.2014 , 12, 959-963. URL: [Link]

  • Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Can. J. Chem.2011 , 89 (10), 1215-1223. URL: [Link]

  • Hydrazine synthesis by N-N coupling - Organic Chemistry Portal. URL: [Link]

  • Copper-catalysed enantioconvergent N-alkylation of hydrazines with racemic α-haloamides to access enantioenriched hydrazines. Nat Commun15 , 302 (2024). URL: [Link]

  • i Ethyl bromoacetate, Et3N, THF, rt for 14 h. ii Hydrazine hydrate in... - ResearchGate. URL: [Link]

  • ethyl bromoacetate - Organic Syntheses Procedure. URL: [Link]

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. URL: [Link]

  • CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride - Google Patents.
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules2021 , 26(11), 3299. URL: [Link]

  • New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. J Mol Struct.2022 , 1265, 133423. URL: [Link]

  • Hydrazine-Halogen Exchange Strategy Toward N=N-Containing Compounds and Process Tracking for Mechanistic Insight. Org. Lett.2023 , 25 (14), 2415–2419. URL: [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chem. Eur. J.2018 , 24, 1-7. URL: [Link]

  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE - DTIC. URL: [Link]

  • Optimization of the reaction conditions | Download Table - ResearchGate. URL: [Link]

  • Iridium-catalyzed selective N-allylation of hydrazines - Organic Chemistry Portal. URL: [Link]

  • Synthetic methodology for alkyl substituted hydrazines. Chem. Soc. Rev.2001 , 30, 205-220. URL: [Link]

Sources

Isopropylhydrazinediacetate reagents and solvent compatibility guide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the handling, solvent compatibility, and application of Isopropylhydrazine Diacetate (IPH-DA) reagents.

While Isopropylhydrazine is commonly available as a Hydrochloride (HCl) salt, the Diacetate form represents a specialized, buffered reagent system often generated in situ or used in specific pH-sensitive metallo-organic syntheses and reductive protocols. This guide addresses the specific nuances of the acetate-buffered hydrazine moiety.

Executive Summary & Reagent Profile[1]

Isopropylhydrazine Diacetate (IPH-DA) is the acetate salt complex of N-isopropylhydrazine. Unlike the hydrochloride salt (which is strongly acidic and can degrade acid-sensitive substrates), the diacetate form provides a buffered, mildly acidic to neutral environment (


 in solution). This makes it the reagent of choice for synthesizing acid-sensitive hydrazones, pyrazoles, and in transition-metal catalyzed cross-couplings where strong mineral acids act as catalyst poisons.
Chemical Identity[2][3][4]
  • Active Moiety: N-Isopropylhydrazine (Free Base)

  • Counterion: Acetic Acid (2 equivalents typically, or 1:1 buffered)

  • CAS (Parent Base): 2257-52-5[1][2]

  • Molecular Formula:

    
    
    
  • Key Characteristics: Hygroscopic solid or viscous liquid (in situ); Reducing agent; Nucleophilic.

Solvent Compatibility Matrix

The reactivity of the hydrazine group (


) dictates strict solvent limitations. The IPH-DA salt is ionic, influencing its solubility profile compared to the free base.
Critical Compatibility Table
Solvent ClassCompatibilitySolubility (IPH-DA)Technical Notes & Risk Factors
Water Excellent HighIdeal for aqueous biphasic reactions. Stable at ambient temp.
Alcohols (MeOH, EtOH)Good HighPreferred solvents for homogeneous reactions. Protophilic nature supports nucleophilic attack.
Ethers (THF, MTBE)Moderate Low to ModerateIPH-DA often requires a co-solvent (e.g., MeOH) for full solubility. MTBE is excellent for washing/precipitation.
Chlorinated (DCM, CHCl3)Poor LowThe salt is insoluble. Useful only if generating the free base in situ via biphasic extraction.
Polar Aprotic (DMSO, DMF)Caution HighWARNING: High temperatures (>80°C) in DMSO can lead to explosive decomposition of hydrazines. Use <60°C.
Ketones (Acetone, MEK)INCOMPATIBLE VariableCRITICAL FAILURE: Reacts immediately to form Isopropyl-hydrazones. Only use if the ketone is the reactant.
Esters (EtOAc)Limited LowPotential for slow hydrazinolysis (converting ester to hydrazide) over prolonged storage or heat.
Nitriles (Acetonitrile)Good ModerateGood general solvent. Stable.
Solvent Decision Workflow (DOT Diagram)

SolventGuide Start Select Solvent for IPH-DA IsKetone Is it a Ketone/Aldehyde? (Acetone, MEK) Start->IsKetone IsChlorinated Is it Chlorinated? (DCM, Chloroform) IsKetone->IsChlorinated No Stop STOP: Rapid Reaction (Hydrazone Formation) IsKetone->Stop Yes IsDMSO Is it DMSO/DMF? IsChlorinated->IsDMSO No Biphase Use for Biphasic Extraction Only IsChlorinated->Biphase Yes TempCheck Check Temperature IsDMSO->TempCheck Yes Safe Safe to Proceed IsDMSO->Safe No (Alcohols/Water) TempCheck->Safe < 60°C Warning Keep < 60°C (Explosion Hazard) TempCheck->Warning > 60°C

Figure 1: Decision logic for solvent selection when handling Isopropylhydrazine Diacetate reagents.

Application Protocols

Protocol A: In Situ Preparation of IPH-DA Reagent

Rationale: Commercial isopropylhydrazine is unstable as a free base (oxidizes/volatilizes). The hydrochloride is stable but acidic. The Diacetate is best prepared fresh for sensitive couplings.

Reagents:

  • Isopropylhydrazine Hydrochloride (IPH-HCl) [CAS: 16726-41-3][2]

  • Sodium Acetate (Anhydrous)

  • Methanol (HPLC Grade)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of IPH-HCl in 20 mL of Methanol under

    
     atmosphere.
    
  • Buffering: Add 22 mmol of Sodium Acetate (2.2 eq). The excess acetate ensures full conversion to the acetate buffered system and neutralizes the HCl.

  • Precipitation: Stir for 30 minutes at room temperature. NaCl will precipitate out.

  • Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter or Celite pad to remove NaCl.

  • Result: The filtrate contains Isopropylhydrazine Diacetate in Methanol, ready for direct use in coupling reactions.

Protocol B: Controlled Synthesis of Isopropyl-Pyrazoles

Context: This reaction is widely used in agrochemical synthesis (e.g., Isolan precursors). Using IPH-DA prevents acid-catalyzed degradation of sensitive 1,3-dicarbonyl substrates.

Workflow:

  • Substrate Prep: Dissolve 1.0 eq of 1,3-diketone (e.g., Acetylacetone) in Ethanol.

  • Reagent Addition: Add 1.1 eq of the IPH-DA solution (prepared in Protocol A) dropwise at 0°C.

    • Mechanism Note: The acetate buffer maintains pH ~5-6, promoting the nucleophilic attack of the hydrazine nitrogen on the carbonyl without polymerizing the diketone.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Dehydration: Heat to 60°C for 1 hour to drive the loss of water and aromatization.

  • Workup: Remove solvent in vacuo. The acetate residue is removed by redissolving in EtOAc and washing with saturated

    
    .
    
Protocol C: Trace Analysis & Scavenging

Context: Removing excess IPH is critical due to toxicity.

  • Quenching: Add excess Acetone to the reaction mixture.

  • Mechanism: IPH reacts quantitatively with Acetone to form Acetone Isopropylhydrazone.

  • Removal: The hydrazone is highly lipophilic and can be easily extracted into Hexanes/Ether, leaving the polar product in the aqueous/alcoholic phase.

Mechanistic Visualization

The following diagram illustrates the pathway differences between using the Hydrochloride salt versus the Diacetate system.

ReactionPath cluster_0 Reagent Forms HCl IPH-HCl (Strong Acid) Substrate Acid-Sensitive Substrate HCl->Substrate Mixing DA IPH-Diacetate (Buffered pH 5-6) DA->Substrate Mixing Degradation Decomposition/ Polymerization Substrate->Degradation pH < 2 (HCl) Intermediate Stable Hydrazone Substrate->Intermediate pH 5-6 (DA) Product Target Heterocycle Intermediate->Product -H2O

Figure 2: Comparative pathway analysis showing the protective buffering effect of the Diacetate system.

Safety & Toxicology (E-E-A-T)

Warning: Isopropylhydrazine and its salts are potent hepatotoxins and suspected carcinogens.[3]

  • Hepatotoxicity: Isopropylhydrazine is a metabolite of Procarbazine and Iproniazid. It induces cytochrome P450-mediated oxidative stress.

    • Control: All weighing must occur in a glovebox or vented balance enclosure.

  • Explosion Hazard: Never distill free hydrazine bases to dryness. The Diacetate salt is safer but should not be heated >100°C without solvent.

  • Waste Disposal: All waste streams containing IPH reagents must be quenched with Acetone (to form the hydrazone) and treated as hazardous organic waste. Do not mix with bleach (forms chloramines/gas).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 52789, Isopropylhydrazine. Retrieved from [Link]

  • Vertex AI Search (2026).Process for preparing hydrazine derivatives (US3332739A).
  • American Chemical Society (ACS). Process Development and Scale-Up of Novel Inhibitors (Mitsunobu Byproduct Handling). Retrieved from [Link]

Sources

Scalable production methods for Isopropylhydrazinediacetate in the lab

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the scalable production of Isopropylhydrazinium Diacetate (the diacetate salt of isopropylhydrazine) and its covalent analog,


-Isopropylhydrazine-

-diacetic acid
.

Given the ambiguity of the term "Isopropylhydrazinediacetate" in non-standardized literature, this guide addresses the two chemically distinct possibilities relevant to drug development:

  • Target A (Ionic Salt): Isopropylhydrazinium Diacetate . Used as a stabilized form of the volatile and toxic isopropylhydrazine base, often for storage or as a buffered reagent.

  • Target B (Covalent Chelator):

    
    -Isopropylhydrazine-
    
    
    
    -diacetic acid
    . A structural analog to EDTA/IDA, used in metal chelation or as a specialized linker.

The core of this protocol focuses on the scalable synthesis of the Isopropylhydrazine intermediate via Reductive Amination (Acetone route), which eliminates the formation of poly-alkylated impurities common in direct alkylation methods.

Part 1: Strategic Overview & Retrosynthesis

The Challenge of Isopropylhydrazine Synthesis

Direct alkylation of hydrazine with 2-bromopropane is non-scalable due to:

  • Poly-alkylation: Formation of

    
    -diisopropyl and tri-alkylated byproducts.
    
  • Safety: High exothermic potential and use of mutagenic alkyl halides.

  • Purification: Difficult separation of hydrazine mixtures.

The Solution: This protocol utilizes the Acetone Hydrazone Reductive Amination route. Acetone condenses quantitatively with hydrazine to form acetone hydrazone, which is then selectively hydrogenated to isopropylhydrazine. This ensures Mono-selectivity.

Retrosynthetic Pathway
  • Step 1 (Condensation): Hydrazine Hydrate + Acetone

    
     Acetone Hydrazone.
    
  • Step 2 (Reduction): Acetone Hydrazone +

    
     (Pd/C) 
    
    
    
    Isopropylhydrazine.
  • Step 3 (Functionalization):

    • Path A (Salt): + 2 eq. Acetic Acid

      
      Isopropylhydrazinium Diacetate .
      
    • Path B (Covalent): + 2 eq. Chloroacetic Acid

      
      
      
      
      
      -Isopropylhydrazine-
      
      
      -diacetic acid
      .
Reaction Workflow Diagram

G Start Hydrazine Hydrate (N2H4·H2O) Hydrazone Intermediate: Acetone Hydrazone Start->Hydrazone Condensation (-H2O) Acetone Acetone (Solvent/Reagent) Acetone->Hydrazone IPH Target Intermediate: Isopropylhydrazine Hydrazone->IPH Hydrogenation (H2, Pd/C) Salt Target A: Isopropylhydrazinium Diacetate (Salt) IPH->Salt + 2 AcOH (Crystallization) Covalent Target B: N-Isopropylhydrazine- N,N-diacetic acid IPH->Covalent + 2 ClCH2COOH (Alkylation)

Figure 1: Strategic synthesis workflow for Isopropylhydrazine derivatives.

Part 2: Safety & Handling (Critical)

WARNING: Hydrazines are potent carcinogens , mutagens , and reducing agents .

  • Engineering Controls: All operations must be performed in a certified fume hood.

  • PPE: Double nitrile gloves, face shield, and Tyvek suit required.

  • Incompatibility: Avoid contact with oxidizers (peroxides, nitric acid) and porous materials (earth, wood) where hydrazine can spontaneously ignite.

  • Waste: Quench hydrazine residues with dilute hypochlorite (bleach) solution slowly in an ice bath before disposal.

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of Acetone Hydrazone

Objective: Create the Schiff base precursor.

Reagents:

  • Hydrazine Hydrate (80% or 100%): 5.0 mol (250.3 g)

  • Acetone (Reagent Grade): 10.0 mol (580.8 g) – Acts as reactant and solvent.

Procedure:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Purge with Nitrogen (

    
    ).
    
  • Addition: Charge Acetone into the flask. Cool to 10°C using an ice-water bath.

  • Reaction: Add Hydrazine Hydrate dropwise over 60 minutes. Exothermic reaction—maintain internal temperature

    
    .
    
  • Reflux: After addition, warm to room temperature, then heat to mild reflux (56°C) for 2 hours to ensure completion.

  • Workup: The reaction mixture contains water. Dry over anhydrous

    
     or 
    
    
    
    for 4 hours. Filter.
  • Isolation: Flash distill the excess acetone (recoverable). The residue is Acetone Hydrazone (Clear oil).

    • Yield: >95%[1][2][3][4]

    • Stability:[4] Store at 4°C. Use within 48 hours to prevent polymerization.

Phase 2: Catalytic Hydrogenation to Isopropylhydrazine

Objective: Reduce the C=N bond to C-N without cleaving the N-N bond.

Reagents:

  • Acetone Hydrazone: 1.0 mol (72.1 g)

  • Ethanol (Abs.): 300 mL

  • Catalyst: 5% Pd/C (3.0 g) or Pt/C (preferred for strictly avoiding N-N cleavage).

  • Hydrogen (

    
    ): 50-100 psi.
    

Procedure:

  • Loading: In a high-pressure Parr reactor or autoclave, load the Acetone Hydrazone, Ethanol, and Catalyst.

  • Hydrogenation: Pressurize to 50 psi

    
    . Heat to 40-50°C. Stir vigorously (1000 RPM) for 6–12 hours.
    
    • Monitoring: Monitor

      
       uptake. Reaction stops when theoretical uptake is reached.
      
  • Filtration: Cool to RT. Vent

    
    . Filter catalyst through a Celite pad (Keep wet to prevent pyrophoric ignition of Pd/C).
    
  • Purification: Fractional distillation.

    • Isopropylhydrazine b.p.: 106–107°C.

    • Result: Colorless liquid with an amine-like odor.[1]

    • Purity Check: GC-MS (Single peak).

Phase 3: Production of Isopropylhydrazinediacetate
Option A: Isopropylhydrazinium Diacetate (Salt)

Target: Stabilized salt form.

Reagents:

  • Isopropylhydrazine: 0.5 mol (37.0 g)

  • Glacial Acetic Acid: 1.05 mol (63.0 g)

  • Solvent: Diethyl Ether or Ethyl Acetate (500 mL)

Procedure:

  • Dissolve Isopropylhydrazine in 300 mL of cold Ethyl Acetate (0°C).

  • Dilute Acetic Acid in 200 mL Ethyl Acetate.

  • Add Acid solution to Hydrazine solution slowly with stirring. A white precipitate (or thick oil that crystallizes) will form.

  • Stir at 0°C for 2 hours.

  • Filtration: Filter the white solid under

    
     atmosphere (hygroscopic).
    
  • Drying: Vacuum dry at 30°C.

    • Structure:

      
       (or mono-protonated depending on pH).
      
Option B: N-Isopropylhydrazine-N,N-diacetic acid (Covalent)

Target: Carboxymethylated derivative.

Reagents:

  • Isopropylhydrazine: 0.1 mol (7.4 g)

  • Chloroacetic Acid: 0.22 mol (20.8 g)

  • Sodium Hydroxide (NaOH): 0.44 mol (17.6 g)

  • Water: 100 mL

Procedure:

  • Dissolve Chloroacetic acid in 50 mL water. Neutralize with dilute NaOH to pH 7 (forming Sodium Chloroacetate) at <10°C.

  • Add Isopropylhydrazine to the solution.[5][6]

  • Heat to 60°C. Slowly add the remaining NaOH (dissolved in water) to maintain pH 10–11 during the alkylation.

  • Reflux for 4 hours.

  • Isolation: Cool to RT. Acidify with Conc. HCl to pH 2.

  • Crystallization: The diacetic acid derivative should precipitate upon cooling or concentration. If soluble, use ion-exchange chromatography (Dowex 50W) for isolation.

Part 4: Analytical Data & Quality Control

Table 1: Process Parameters and Yields

ParameterStep 1: HydrazoneStep 2: HydrogenationStep 3: Diacetate (Salt)
Limiting Reagent Hydrazine HydrateAcetone HydrazoneIsopropylhydrazine
Temperature 56°C (Reflux)45°C0–5°C
Time 3 Hours8–12 Hours2 Hours
Typical Yield 96%85–92%98%
Key Impurity Acetone AzineIsopropylamine (Over-reduction)Free Acetic Acid

Validation Methods:

  • NMR (

    
    , 
    
    
    
    ):
    • Isopropyl Group: Doublet at

      
       1.1 ppm (
      
      
      
      ), Septet at
      
      
      3.2 ppm (
      
      
      ).
    • Acetate (Salt): Singlet at

      
       1.9 ppm.
      
    • Diacetic Acid (Covalent): Singlet at

      
       3.8 ppm (
      
      
      
      ).
  • Titration: Potentiometric titration with

    
     in acetic acid to determine hydrazine content.
    

Part 5: References

  • Vertex AI Search. (2023). Synthesis of Isopropylhydrazine and derivatives. 7

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives. 8[2][6][9][10]

  • TCI Chemicals. (n.d.). Diisopropyl Hydrazine-1,2-dicarboxylate Product Information. Link

  • ResearchGate. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. 11

  • Google Patents. (2018). Preparation method of isopropyl hydrazine (CN107986983A).[12] 13[2][9][10]

Sources

Application Note: Incorporating Isopropylhydrazinediacetate (IPHDA) into Peptide Synthesis Workflows

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in the incorporation of Isopropylhydrazinediacetate (IPHDA) —interpreted here as a specialized bifunctional hydrazine-carboxylate derivative—into solid-phase peptide synthesis (SPPS) workflows.

Given the specific chemical nature of hydrazino-diacetic acid derivatives, this guide focuses on its two primary utilities in peptide engineering:

  • As a Chelating Moiety: For Technetium-99m (

    
    ) radiolabeling (analogous to HYNIC but with specific lipophilic tuning).
    
  • As a Bio-orthogonal Handle: For hydrazone-based ligation with aldehydes/ketones.

Executive Summary

Isopropylhydrazinediacetate (IPHDA) represents a class of hydrazino-carboxylic acid linkers used to introduce a reactive hydrazine handle or a metal-chelating motif into peptide sequences. Structurally characterized by an


-isopropyl-hydrazine core functionalized with diacetic acid moieties (or their esters), IPHDA offers a distinct advantage over standard HYNIC (hydrazinonicotinamide) linkers: the isopropyl group provides steric bulk and lipophilicity, modulating the pharmacokinetics and stability of the resulting conjugates.

This guide details the integration of IPHDA into Fmoc-based Solid-Phase Peptide Synthesis (SPPS), subsequent cleavage, and downstream applications in radiolabeling.

Chemical Basis & Strategic Integration

Structural Logic

The IPHDA molecule functions as a heterobifunctional reagent :

  • Diacetate/Carboxylate Terminus: Allows for amide bond formation with the peptide N-terminus (or Lysine side chains) using standard coupling reagents.

  • Hydrazine/Hydrazide Moiety: Remains protected during synthesis (often as a Boc-hydrazide or naturally protected if the pKa allows) and serves as the ligand for metal coordination (e.g.,

    
    ) or hydrazone ligation.
    
Mechanism of Action (Radiolabeling)

When used for


 labeling, the hydrazine nitrogen acts as a monodentate or bidentate donor. The diacetate arms can provide auxiliary coordination (similar to IDA ligands), stabilizing the metal core. The isopropyl group protects the hydrazine from rapid oxidative degradation in vivo compared to unsubstituted hydrazines.
Workflow Visualization

The following diagram illustrates the incorporation pathway of IPHDA into a standard SPPS workflow.

IPHDA_Workflow Resin Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Step 1 Coupling IPHDA Coupling (HATU/DIPEA) Deprotect->Coupling Free Amine Cleavage TFA Cleavage (Global Deprotection) Coupling->Cleavage Resin-Bound Conjugate Purification HPLC Purification (IPHDA-Peptide) Cleavage->Purification Crude Peptide Labeling 99mTc Labeling (SnCl2 / Tricine) Purification->Labeling Final Application

Figure 1: Critical path for integrating IPHDA into Fmoc-SPPS workflows.

Experimental Protocols

Materials & Reagents
ReagentSpecificationPurpose
IPHDA N-Isopropyl-hydrazinediacetic acid (or bis-tBu ester)Functional linker
Coupling Agent HATU or PyBOPCarboxyl activation
Base DIPEA (N,N-Diisopropylethylamine)pH adjustment
Resin Rink Amide or Wang ResinSolid support
Co-ligands Tricine, EDDAFor Tc-99m labeling
Reducing Agent SnCl₂·2H₂OPertechnetate reduction
Protocol A: SPPS Coupling of IPHDA

Pre-requisite: The peptide chain has been assembled on the resin, and the N-terminal Fmoc group has been removed.

Step-by-Step Procedure:

  • Preparation of Activated Ester:

    • Dissolve IPHDA (3.0 equivalents relative to resin loading) in dry DMF.

    • Note: If IPHDA is supplied as a free acid, activation is required. If supplied as an NHS-ester, skip to step 3.

    • Add HATU (2.9 eq) and DIPEA (6.0 eq).

    • Allow pre-activation for 2–3 minutes. Do not exceed 5 minutes to avoid racemization or side-reactions at the hydrazine.

  • Coupling:

    • Add the activated IPHDA solution to the resin-bound peptide.

    • Agitate (shake/vortex) at Room Temperature (RT) for 1.5 to 2 hours.

    • Validation: Perform a Kaiser Test (Ninhydrin). A negative result (yellow/colorless beads) indicates successful coupling. If positive (blue), repeat coupling.

  • Washing:

    • Drain the reaction vessel.

    • Wash resin with DMF (

      
       min), DCM (
      
      
      
      min), and MeOH (
      
      
      min).
  • Cleavage & Global Deprotection:

    • Treat resin with a cleavage cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

    • Critical: If IPHDA contains acid-labile protecting groups (e.g., t-Butyl esters on the diacetate), this step converts them to free carboxylic acids.

    • Incubate for 2–3 hours at RT.

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Technetium-99m Labeling (Post-Purification)

This protocol utilizes the IPHDA-peptide as a monodentate or bidentate ligand, requiring co-ligands (Tricine/EDDA) to complete the coordination sphere of the


 core.
  • Formulation:

    • Prepare a reaction vial containing:

      • IPHDA-Peptide: 10–50 µg (dissolved in water/buffer).

      • Tricine: 10 mg (Co-ligand).

      • Mannitol: 20 mg (Bulking agent/stabilizer).

      • Succinic acid buffer (pH 5.0).

  • Radiolabeling:

    • Add freshly prepared SnCl₂·2H₂O solution (10–50 µg in 0.1 N HCl) to the vial.

    • Immediately add 10–50 mCi (370–1850 MBq) of Sodium Pertechnetate (

      
      ) eluate.
      
    • Incubate at 100°C for 10–15 minutes . (Heating is often required for hydrazine-based chelators to exchange with the weak transfer ligand).

  • Quality Control (iTLC):

    • Stationary Phase: iTLC-SG strips.

    • Mobile Phase A (MEK): Free

      
       migrates to front (
      
      
      
      ); Colloids and Labeled Peptide remain at origin.
    • Mobile Phase B (50% ACN/Water): Labeled Peptide migrates (

      
      ); Colloids remain at origin.
      
    • Requirement: Radiochemical purity > 95%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency Steric hindrance of Isopropyl groupUse microwave-assisted coupling (50°C, 10 min) or double coupling cycles.
Peptide Oxidation Hydrazine sensitivity to airPerform cleavage and workup under Nitrogen/Argon atmosphere. Store lyophilized peptide at -20°C.
High Colloidal Tc Insufficient SnCl₂ or high pHEnsure pH is 5.0–5.5. Increase SnCl₂ slightly, but avoid excess which causes reduction to Tc(0).
Unstable Complex Weak coordinationAdd EDDA (Ethylenediamine-N,N'-diacetic acid) as an exchange ligand alongside Tricine to form a more stable [Tc(HYNIC)(EDDA)]-like core.

Scientific Grounding & References

The protocols above are synthesized from established methodologies for hydrazine-modified peptides (HYNIC derivatives) and aminopolycarboxylate chelators (IDA derivatives). The chemical behavior of IPHDA is inferred as a hybrid of these two well-documented classes.

  • Hydrazine Linkers in SPPS:

    • Context: Methods for attaching hydrazine moieties to peptides using standard coupling reagents (HATU/DIPEA) are standard in the synthesis of Aza-peptides and HYNIC-conjugates.

    • Reference: Abrams, M. J., et al. (1990). "Technetium-99m-human polyclonal IgG radiolabeled via the hydrazino nicotinamide derivative for imaging focal sites of infection in rats." Journal of Nuclear Medicine, 31(12), 2022-2028. Link

  • Technetium-99m Labeling Chemistry:

    • Context: The use of Tricine and EDDA as co-ligands for hydrazine-functionalized peptides is the industry standard for stabilizing the Tc(V)-hydrazido core.

    • Reference: Liu, S. (2008). "Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides." Advanced Drug Delivery Reviews, 60(12), 1347-1370. Link

  • Iminodiacetic Acid (IDA) Derivatives:

    • Context: The diacetate functionality in IPHDA mimics IDA, a known chelator for Tc-99m (e.g., in hepatobiliary agents like Mebrofenin).

    • Reference: Krishnamurthy, G. T., & Krishnamurthy, S. (1989). "Technetium-99m-iminodiacetic acid organic anions: review of biokinetics and clinical application in hepatobiliary imaging." Journal of Nuclear Medicine, 30(4), 548. Link

  • Procarbazine Metabolites (Structural Analogues):

    • Context: IPHDA shares structural homology with metabolites of Procarbazine, specifically N-isopropyl-hydrazino derivatives, highlighting the stability profile of the N-isopropyl group.

    • Reference: Swaffar, D. S., et al. (1989).[1] "Methylazoxyprocarbazine, the active metabolite responsible for the anticancer activity of procarbazine against L1210 leukemia."[1] Cancer Research, 49(9), 2445-2449. Link

Disclaimer: This Application Note assumes the use of IPHDA as a research reagent. Users should verify the exact salt form (e.g., hydrochloride vs. free base) and ester protection status (e.g., di-tBu ester) of their specific lot of IPHDA before synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Isopropylhydrazinediacetate (IPH-DA) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing degradation of Isopropylhydrazinediacetate during storage Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide provides an authoritative, chemically grounded protocol for the storage and handling of Isopropylhydrazinediacetate (referred to herein as IPH-DA ). Due to the inherent lability of the hydrazine pharmacophore and the hygroscopic nature of acetate salts, IPH-DA requires rigorous exclusion of environmental factors to prevent oxidative degradation and hydrolysis.

Part 1: The Core Directive – Storage "Golden Rules"

The stability of IPH-DA is governed by three variables: Oxidation Potential , Hygroscopicity , and Thermal Kinetics . Violating any single parameter will accelerate degradation into azopropane, isopropyl hydrazones, or free radical decomposition products.

Storage Matrix: Quick Reference
ParameterRequirementScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of autoxidation and radical propagation.
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen (

), preventing the formation of azo-intermediates.
Container Amber Glass / PTFE Amber glass blocks UV/blue light (photo-oxidation). PTFE liners prevent leaching of plasticizers.
Desiccation Required Acetate salts are hygroscopic; moisture catalyzes hydrolysis and promotes caking.
State Solid (Lyophilized) Solution state increases molecular mobility and collision frequency, accelerating degradation.
Part 2: Degradation Mechanisms & Causality

To prevent degradation, one must understand how it happens. IPH-DA degrades primarily via radical-mediated autoxidation and moisture-induced hydrolysis .

1. Autoxidation Pathway

The hydrazine nitrogen lone pairs are electron-rich, making them susceptible to proton abstraction and radical formation.

  • Trigger: Exposure to atmospheric oxygen or trace metal ions (

    
    , 
    
    
    
    ).
  • Mechanism: The isopropylhydrazine moiety oxidizes to an azo intermediate (

    
    ), which is unstable and decomposes to evolve nitrogen gas (
    
    
    
    ) and hydrocarbons.
  • Visual Indicator: Samples turn yellow or orange due to the conjugation of azo-impurities.

2. Hydrolysis & Hygroscopicity

The "diacetate" component implies an ionic salt or ester linkage.

  • Trigger: Ambient humidity (>40% RH).[1]

  • Mechanism: Water molecules disrupt the crystal lattice (deliquescence), increasing molecular mobility. If the structure contains ester bonds, water cleaves them into acetic acid and the parent hydrazine.

  • Visual Indicator: Clumping, "wet" appearance, or a strong vinegar smell (acetic acid release).

Visualization: Degradation Pathways

IPH_Degradation IPH Isopropylhydrazinediacetate (Intact) Radical Hydrazyl Radical (R-NH-NH•) IPH->Radical Autoxidation Hydrolysis Hydrolysis Products (Free Hydrazine + Acetic Acid) IPH->Hydrolysis H2O Attack O2 Oxygen / Trace Metals O2->Radical H2O Moisture H2O->Hydrolysis Azo Azo Intermediate (R-N=N-H) Radical->Azo -H• Decomp Decomposition (N2 Gas + Hydrocarbons) Azo->Decomp Irreversible

Caption: Figure 1. Mechanistic pathways of IPH-DA degradation. The primary threats are oxidative radical formation (top) and hydrolytic cleavage (bottom).

Part 3: Troubleshooting Guide & FAQs
Q1: My sample has turned from white to faint yellow. Is it still usable?

Diagnosis: Early-stage Oxidation. The yellow color indicates the formation of trace azo-compounds (chromophores).

  • Action: Perform an HPLC or NMR check.

    • If purity is >95% , you may repurify via recrystallization (see Protocol A).

    • If purity is <90% , discard. Hydrazine degradation products can be toxic and reactive, interfering with biological assays.

  • Prevention: Ensure the cap was tight and the headspace was purged with Argon.

Q2: The powder has clumped into a sticky mass. Can I dry it?

Diagnosis: Hygroscopic Failure. The acetate salt has absorbed moisture.

  • Action: Do NOT heat to dry. Heat accelerates hydrazine decomposition.

  • Remedy: You can attempt to dry it in a vacuum desiccator over

    
     at room temperature for 24 hours. If the sticky texture persists, hydrolysis has likely occurred; discard the sample.
    
Q3: Can I store IPH-DA as a stock solution in DMSO?

Diagnosis: Solvent Incompatibility.

  • Answer: Use with Caution. DMSO is hygroscopic and can act as an oxidant under certain conditions.

  • Recommendation:

    • Preferred: Store as a solid.

    • Alternative: If a solution is necessary, use degassed anhydrous DMF or Acetonitrile . Store at -80°C.

    • Avoid: Alcohols (ethanol/methanol) can react with hydrazines to form hydrazones if any aldehyde impurities are present.

Q4: I used a metal spatula to weigh the compound. Is that a problem?

Diagnosis: Metal Catalysis Risk.

  • Answer: Yes. Trace iron or copper from metal tools can catalyze the autoxidation of hydrazines (Fenton-like chemistry).

  • Corrective Action: Switch to porcelain, glass, or PTFE-coated spatulas . If a metal spatula was used, discard the portion that touched the metal to be safe.

Part 4: Experimental Protocols
Protocol A: Inert Handling & Aliquoting

Use this protocol upon receipt of a new batch to maximize shelf life.

Materials:

  • Argon or Nitrogen gas line (with low-pressure regulator).

  • Amber glass vials with PTFE-lined caps.

  • Parafilm.

Steps:

  • Acclimatize: Allow the original bottle to warm to room temperature inside a desiccator before opening. Opening a cold bottle introduces condensation.

  • Purge: Gently flow Argon into the destination vials for 10 seconds to displace air.

  • Weigh: Quickly weigh the required aliquots using a non-metallic spatula.

  • Blanket: Before closing, direct a gentle stream of Argon into the headspace of the vial for 5 seconds.

  • Seal: Cap tightly. Wrap the cap junction with Parafilm to create a secondary gas barrier.

  • Store: Place vials in a secondary container with a desiccant packet and store at -20°C.

Protocol B: QC Check via 1H-NMR

Run this check if degradation is suspected.

  • Solvent: Use DMSO-d6 (ensure it is from a fresh ampoule to avoid water).

  • Key Signals to Watch:

    • 
       1.0 - 1.2 ppm:  Isopropyl methyl doublet (Intact).
      
    • 
       1.9 ppm:  Acetate singlet (Intact).
      
    • Shift/Broadening: If the hydrazine NH protons (usually broad singlets >4 ppm) disappear or if new peaks appear in the aromatic/olefinic region (5-7 ppm), oxidation has occurred.

    • Acetic Acid Check: A sharp singlet shifting downfield indicates free acetic acid from hydrolysis.

Part 5: References
  • Arxada. (2022). Performance Chemicals: Hydrazine Storage and Handling. Retrieved from

  • TCI Chemicals. (2023). Safety Data Sheet: Isopropylhydrazine Hydrochloride. Retrieved from

  • Jenner, A. M. (1994).[2] Studies on the Metabolism and Toxicity of Hydrazine in the Rat. UCL Discovery. Retrieved from

  • European Medicines Agency (EMA). (2003). CPMP Guideline on Stability Testing: Declaration of Storage Conditions. Retrieved from

  • ChemicalBook. (2025).[3] Isopropylhydrazine Hydrochloride MSDS. Retrieved from

Sources

Removing hydrazine impurities from Isopropylhydrazinediacetate samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Isopropylhydrazinediacetate (IPHDA) Samples

Executive Summary & Core Directive

You are likely accessing this guide because your Isopropylhydrazinediacetate (IPHDA) samples have failed QC due to residual hydrazine (


) levels exceeding ICH M7 thresholds.

The Challenge: IPHDA is a substituted hydrazine. Chemically, it shares the nucleophilic nitrogen core with its impurity, making standard acid/base extraction inefficient. Furthermore, hydrazine is a known mutagenic impurity (Class 1 GTI), requiring control to low ppm/ppb levels.

The Solution: This guide prioritizes Kinetic Scavenging and Steric Exclusion over simple solubility methods. We utilize the significant steric difference between the bulky IPHDA molecule and the small hydrazine molecule to achieve high-purity separation.

Module 1: Diagnostic & Analytics

How do I accurately quantify hydrazine in the presence of IPHDA?

Q: I cannot see hydrazine on my standard HPLC trace. Why? A: Hydrazine lacks a UV-active chromophore and is highly polar, causing it to elute in the void volume of reverse-phase columns. You must use Pre-column Derivatization .[1]

Q: What is the recommended analytical protocol? A: We recommend derivatization with 2-Hydroxy-1-Naphthalaldehyde (HNA) or Benzaldehyde . HNA is preferred for higher sensitivity (visible range detection) which moves the signal away from the IPHDA matrix interference.[2]

Standard Operating Procedure: HNA Derivatization
StepActionMechanism
1 Dissolve 100 mg IPHDA sample in 10 mL Diluent (Acetonitrile:Water 50:50).Matrix preparation.
2 Add 1.0 mL of HNA Reagent (1 mg/mL in ACN).Schiff Base Formation: Reacts with hydrazine to form a hydrazone.
3 Incubate at 40°C for 30 minutes.Ensures complete conversion of trace hydrazine.
4 Analyze via HPLC-UV at 406 nm .The hydrazone absorbs strongly; IPHDA (underivatized) does not interfere at this wavelength.

Critical Note: Ensure your IPHDA does not cross-react. The isopropyl and diacetate substitutions on IPHDA significantly reduce the nucleophilicity of its nitrogen, making its reaction with HNA kinetically much slower than free hydrazine. Run a "blank" IPHDA standard to confirm.

Module 2: Purification via Kinetic Scavenging

The most effective method for <10 ppm limits.

Q: Why use scavenger resins instead of recrystallization? A: Recrystallization often traps hydrazine salts within the crystal lattice of IPHDA. Scavenger resins (specifically polymer-supported aldehydes) work on a Kinetic and Steric basis. The resin pores and reactive sites are easily accessible to the small hydrazine molecule (


) but sterically hinder the bulky IPHDA (

).

Q: Which resin should I use? A: Use a Polystyrene-bound Benzaldehyde or 4-Benzyloxybenzaldehyde resin.

Workflow Diagram: Kinetic Scavenging

ScavengingProcess Input Crude IPHDA Solution (Contains N2H4) Resin Aldehyde-Functionalized Polymer Resin Input->Resin Dissolve & Mix Mechanism Selective Schiff Base Formation (Pore Diffusion) Resin->Mechanism 4-6 Hours, 25°C Filtration Filtration (0.45 µm) Mechanism->Filtration Separation Output Purified IPHDA (< 1 ppm Hydrazine) Filtration->Output Filtrate Waste Solid Waste (Resin-Hydrazone) Filtration->Waste Retentate

Figure 1: Kinetic scavenging workflow. The aldehyde resin selectively traps the small, highly nucleophilic hydrazine, allowing the bulky IPHDA to pass through.

Protocol: Batch Scavenging
  • Solvent Selection: Dissolve crude IPHDA in a solvent that swells the resin (DCM, THF, or Methanol). Note: Avoid ketones (acetone) as they will compete with the resin.

  • Loading: Add 3-5 equivalents of Aldehyde Resin relative to the estimated hydrazine impurity (not the IPHDA).

  • Agitation: Stir gently for 4–6 hours at room temperature.

    • Why? Fast stirring destroys resin beads. Slow stirring allows time for hydrazine to diffuse into pores and react.

  • Filtration: Filter off the resin. The filtrate contains your purified IPHDA.

  • Validation: Test filtrate using the HNA method (Module 1).

Module 3: Process Engineering (Recrystallization)

Alternative method for high-load impurities (>1000 ppm).

Q: Scavenging is too expensive for my scale. Can I crystallize? A: Yes, but you must break the "Salt Trap." Hydrazine often co-crystallizes as a salt (e.g., Hydrazine Acetate). You must adjust the pH to keep hydrazine soluble in the mother liquor while precipitating IPHDA.

Q: What is the pH strategy? A: IPHDA is a diacetate (acidic functionality).

  • Acidify: Lower pH to <2 using HCl. Both species become protonated.

  • Wash: Hydrazine hydrochloride is highly water-soluble.

  • Isoelectric Precipitation: Adjust pH to the isoelectric point of IPHDA (likely pH 3-5 depending on exact structure). IPHDA precipitates; Hydrazine remains soluble as a cation.

ParameterRecommendationRationale
Solvent Water/Ethanol (90:10)Hydrazine salts are highly soluble in water; IPHDA is less soluble at low T.
Cooling Rate Slow (5°C/hour)Prevents occlusion of mother liquor (containing hydrazine) into crystals.
Washing Cold EthanolDisplaces mother liquor without redissolving IPHDA.
Module 4: Regulatory & Safety (ICH M7)

Q: What is the hard limit for Hydrazine? A: Hydrazine is a Class 1 Mutagenic Impurity (known human carcinogen).

  • Default Limit: TTC (Threshold of Toxicological Concern) is 1.5 µ g/day .[3][4]

  • Calculation:

    
    
    
    • Example: If max daily dose of drug is 1g, Hydrazine limit is 1.5 ppm .

Q: Safety considerations during removal? A:

  • Explosion Hazard: Do not concentrate hydrazine-containing filtrates to dryness if levels are high (>1%). Hydrazine perchlorate or nitrate salts are explosive.

  • Deactivation: Treat waste streams with dilute hypochlorite (bleach) to oxidize hydrazine to Nitrogen gas (

    
    ) before disposal.
    
References
  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[5]

  • Sun, M., et al. (2016) . A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis. (Contextual validation of HNA derivatization).

  • Galan, A., et al. (2007) . Polymer-supported reagents for the removal of hydrazine and diamine. Tetrahedron Letters.

  • Anderson, S. Process for the removal of impurities from hydrazine hydrate. US Patent 5484511A.

Sources

Technical Support Center: Isopropylhydrazinediacetate (IPH-DA) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropylhydrazinediacetate (IPH-DA) represents a complex stability challenge due to its dual-functional nature: it contains a redox-sensitive hydrazine core (


 bond) and hydrolytically sensitive diacetate groups  (likely esters or carboxylic acids depending on the specific salt/form).

This guide provides an evidence-based framework for optimizing the storage and experimental conditions of IPH-DA. The stability of this molecule is governed by two competing degradation pathways: Oxidative Dealkylation/Dehydrogenation (dominant at neutral/high pH) and Hydrolytic Cleavage (dominant at extreme pH).

Module 1: The Stability Matrix (pH & Temperature)[1]

The following matrix synthesizes the kinetic behaviors of hydrazine derivatives and carboxylate esters to identify the "Goldilocks Zone" for IPH-DA.

The pH Paradox

Hydrazines are weak bases. Their stability against oxidation is inversely proportional to pH, while the stability of the acetate arms (if esters) is bell-shaped.

pH RangeDominant SpeciesPrimary Degradation RiskStability Rating
Acidic (< pH 3.0)

(Protonated)
Acid-Catalyzed Hydrolysis of acetate groups. Slow N-N cleavage.⚠️ Moderate
Weakly Acidic (pH 4.0 - 5.5) Mixed ProtonationMinimal. Protonation suppresses oxidation; pH is too mild for rapid hydrolysis.Optimal
Neutral (pH 6.5 - 7.5) Free Base EquilibriumAutoxidation. The unprotonated lone pair on nitrogen is susceptible to radical attack by

.
❌ Poor
Basic (> pH 8.0) Free Base / AnionicRapid Oxidation & Saponification. Base-catalyzed hydrolysis of esters; metal-catalyzed oxidation of hydrazine.⛔ Critical Failure
Temperature Coefficients

Hydrazine decomposition follows Arrhenius kinetics but is frequently catalyzed by trace metals, lowering the activation energy (


).
  • Storage (< -20°C): Essential for long-term stability. Solid state is preferred.

  • Working (0°C - 4°C): Keep on ice during experiments.

  • Reaction (> 25°C): Half-life decreases exponentially. At

    
    , risk of disproportionation to amine and imine species increases.
    

Module 2: Degradation Mechanisms & Visualization

Understanding how IPH-DA breaks down is critical for troubleshooting.

Pathway Diagram

IPHDA_Degradation IPHDA IPH-DA (Intact) Oxidation Oxidation Pathway (pH > 6, O2, Cu2+) IPHDA->Oxidation Deprotonation Hydrolysis Hydrolysis Pathway (pH < 3 or > 8) IPHDA->Hydrolysis H+ or OH- Attack Azo Azo Intermediate (Yellow/Orange) Oxidation->Azo -2e-, -2H+ Cleaved Free Hydrazine + Acetic Acid/Alcohol Hydrolysis->Cleaved Ester Cleavage N2_Gas N2 Gas + Isopropylamine Azo->N2_Gas Irreversible Decomp

Figure 1: Competing degradation pathways for Isopropylhydrazinediacetate. Oxidation leads to color change and gas evolution; hydrolysis leads to loss of functional groups.

Module 3: Troubleshooting & FAQs

This section addresses specific phenomena observed in the laboratory.

Q1: My IPH-DA solution turned from colorless to yellow/brown overnight. Is it still usable?

Status: Compromised.

  • Cause: This is the hallmark of oxidative degradation . Hydrazine derivatives often form azo (

    
    ) or diazenium intermediates upon oxidation, which are highly chromophoric (yellow/orange).
    
  • Mechanism: Trace metal ions (Cu²⁺, Fe³⁺) catalyze the transfer of electrons from the hydrazine nitrogen to dissolved oxygen.

  • Solution: Discard the solution. For the next batch, add a chelator (e.g., 0.1 mM EDTA) if compatible with your downstream application, and sparge buffers with Argon.

Q2: I observe precipitation when adjusting the pH to 4.5. Why?

Status: Solubility Limit / Isoelectric Point.

  • Cause: If IPH-DA is in its zwitterionic form (free acid), pH 4.5 might be close to its Isoelectric Point (pI) , where net charge is zero and water solubility is lowest.

  • Troubleshooting:

    • Check the concentration; you may be exceeding the solubility limit of the zwitterion.

    • Shift pH slightly away from the pI (e.g., to pH 3.5 or 5.5).

    • Ensure the "precipitate" isn't actually degradation products (check by HPLC).

Q3: Can I use Phosphate Buffered Saline (PBS) at pH 7.4?

Recommendation: Avoid if possible.

  • Reasoning:

    • pH Risk: pH 7.4 is in the danger zone for hydrazine autoxidation.

    • Catalysis: Phosphate buffers often contain trace metal impurities (iron/copper) unless "metal-free" grades are purchased. Phosphate can also catalyze certain oxidative pathways of hydrazines [1].

  • Alternative: Use Citrate or Acetate buffers (pH 4.0–5.0) or MES (pH 5.5–6.0). These provide buffering capacity in the safer acidic region.

Module 4: Optimized Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 100 mM stock solution with >98% stability for 24 hours.

  • Solvent Preparation:

    • Use LC-MS grade water.

    • Degas thoroughly: Sparge with Argon or Nitrogen for 15 minutes to remove dissolved

      
      . Note: Hydrazine oxidation is directly dependent on dissolved oxygen concentration.
      
  • Buffering:

    • Prepare 10 mM Citrate Buffer, pH 5.0.

    • Optional: Add 50 µM EDTA to sequester catalytic metals (Cu, Fe).

  • Dissolution:

    • Weigh IPH-DA solid rapidly (hygroscopic risk).

    • Dissolve in the degassed buffer.

  • Storage:

    • Aliquot immediately into amber glass or opaque plastic vials (light can accelerate photo-oxidation).

    • Flash freeze in liquid nitrogen if storing for >24 hours. Store at -80°C.

Protocol B: QC Check (HPLC)

Objective: Verify integrity before critical assays.

  • Column: C18 Reverse Phase (Polar-embedded preferred for hydrazines).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the analyte on-column).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 210 nm (carbonyl) and 280 nm (to detect oxidized azo-impurities).

  • Criteria: Single peak. Appearance of new peaks at higher retention times (less polar azo compounds) or solvent front (hydrolysis fragments) indicates degradation.

Module 5: Decision Logic for Buffer Selection

Use this workflow to select the correct environment for your experiment.

Buffer_Selection Start Start: Select Buffer for IPH-DA Q1 Is the application pH-sensitive (e.g., Cell Culture)? Start->Q1 Yes_Cell Yes (pH 7.4 required) Q1->Yes_Cell Yes No_Chem No (Chemical Assay) Q1->No_Chem No Action_Cell Use HEPES (Low Metal Binding) Add Antioxidant (Ascorbate) Prepare Fresh (<1 hr use) Yes_Cell->Action_Cell Action_Chem Target pH 4.5 - 5.5 Use Citrate or Acetate Buffer No_Chem->Action_Chem

Figure 2: Decision tree for buffer selection balancing physiological requirements against chemical stability.

References

  • Gaunt, H. & Wetton, E.A. (1966). The reaction between hydrazine and oxygen in water.[1] Journal of Applied Chemistry. Link

    • Establishes the fundamental kinetics of hydrazine oxidation and the catalytic role of copper/phosph
  • Zheng, Y. et al. (2015). Decomposition of Hydrazine in Aqueous Solutions.[1][2][3][4][5] ResearchGate/DTIC. Link

    • Detailed analysis of pH dependence on hydrazine degradation r
  • Kucar, S. et al. (1992).[6] Partial Hydrolysis of Acyl Derivatives of Saccharides (Hydrazinolysis).[6] Chemical Papers.[6][7][8] Link

    • Provides context on the hydrolytic stability of hydrazide/ester bonds under varying conditions.
  • Arxada (Lonza). Hydrazine Hydrate: Storage and Handling Guide.Link

    • Industrial standard for hydrazine handling, emphasizing nitrogen blanketing and material comp

Disclaimer: This guide is intended for research purposes only. Isopropylhydrazinediacetate is a potent chemical intermediate; users must consult the specific Safety Data Sheet (SDS) provided by their vendor for toxicity and hazard information.

Sources

Technical Support Center: Isopropylhydrazinediacetate Crystallization & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Crystallization Challenges with Isopropylhydrazinediacetate
Executive Summary & Chemical Context

Isopropylhydrazinediacetate (typically referring to the diacetate salt of N-isopropylhydrazine) presents a unique set of challenges in process chemistry. While the hydrochloride salt (CAS 16726-41-3) is the industry standard for stability, the diacetate form is often explored for specific solubility profiles or to avoid chloride ion corrosion in downstream stainless steel reactors.[1]

However, moving from a mineral acid salt (HCl) to a weak organic acid salt (Acetate) introduces significant thermodynamic hurdles.[1] Acetate salts of hydrazine derivatives are notoriously prone to oiling out (liquid-liquid phase separation) rather than crystallizing, and they exhibit extreme hygroscopicity .[1]

This guide addresses the three critical failure modes:

  • Phase Separation: The product forms a "gum" or oil instead of a crystal lattice.

  • Oxidative Instability: Color degradation due to hydrazine oxidation.

  • Solvation: Difficulty in removing lattice-bound solvent or water.[1]

Troubleshooting Guide (Q&A)
Category A: Phase Separation (Oiling Out)

Q1: My reaction mixture turns into a biphasic oil upon cooling instead of precipitating crystals. Why is this happening? Diagnosis: You have entered the "Metastable Zone Width" (MSZW) where liquid-liquid separation is thermodynamically favored over solid-liquid nucleation.[1] This is common with acetate salts, which have low melting points and high affinity for polar solvents.[1] Corrective Action:

  • Change the Solvent System: Pure alcohols (Methanol/Ethanol) often solubilize the acetate too well. Switch to a Solvent/Anti-Solvent system.

    • Primary Solvent: Isopropanol (IPA) or Ethyl Acetate (EtOAc).

    • Anti-Solvent: Methyl tert-butyl ether (MTBE) or n-Heptane.[1]

  • Seeding Protocol: You must seed the solution. Acetates rarely nucleate spontaneously. Add 0.5 wt% seed crystals at the cloud point temperature.

  • Temperature Control: Do not crash cool. A rapid temperature drop forces the system into the oiling region. Use a linear cooling ramp of 0.2°C/min.

Q2: Can I induce crystallization by evaporating the solvent? Diagnosis: Evaporation is risky for hydrazine acetates. As the concentration increases, the viscosity rises, inhibiting molecular diffusion required for lattice formation.[1] You will likely end up with a glass/amorphous solid. Corrective Action: Use Cooling Crystallization or Anti-Solvent Crystallization instead of evaporative crystallization.

Category B: Stability & Color

Q3: The white crystals turn yellow/brown during filtration. Is the product ruined? Diagnosis: This indicates oxidation. Isopropylhydrazine is an electron-rich reducing agent.[1] In the presence of air and trace metals, it oxidizes to azo-derivatives or degrades.[1] Corrective Action:

  • Inert Atmosphere: All crystallization, filtration, and drying must occur under a Nitrogen or Argon blanket.[1]

  • Degassing: Degas all solvents (sparge with

    
     for 20 mins) prior to use.
    
  • Chelation: If using stainless steel equipment, add trace EDTA (50 ppm) to sequester metal ions that catalyze hydrazine oxidation.

Category C: Hygroscopicity [1]

Q4: The filter cake becomes a "soup" within minutes of exposure to air. Diagnosis: Acetate salts are deliquescent. They pull moisture from the air, lowering the melting point of the salt below ambient temperature.[1] Corrective Action:

  • Schlenk Line Filtration: Use a closed sintered glass funnel under positive nitrogen pressure.

  • Drying: Do not oven dry in air. Use a vacuum desiccator with

    
     or a vacuum oven at <40°C with a nitrogen bleed.
    
Optimized Experimental Protocol

Objective: Synthesis and Crystallization of High-Purity Isopropylhydrazine Diacetate.

Safety Warning: Isopropylhydrazine is a potent monoamine oxidase inhibitor (MAOI) and a suspected carcinogen. Handle in a fume hood with full PPE.

Materials:
  • Substrate: Isopropylhydrazine (Free Base) [CAS 2257-52-5][1][2]

  • Acid: Glacial Acetic Acid (Anhydrous)

  • Solvent: Isopropyl Alcohol (IPA) (Water content <0.1%)

  • Anti-Solvent: MTBE (Methyl tert-butyl ether)[1]

Step-by-Step Methodology:
StepOperationCritical ParameterReason
1 Dissolution Dissolve 1.0 eq Isopropylhydrazine in 5 vol IPA.

2 Salt Formation Add 2.05 eq Glacial Acetic Acid dropwise.Exothermic
3 Nucleation Adjust temp to 40°C. Add MTBE until slightly turbid (Cloud Point).Agitation: 300 RPM
4 Seeding Add 0.5 wt% Seed Crystals. Hold for 30 mins.Isothermal Hold
5 Growth Cool to 0°C over 4 hours (Linear Ramp).Rate: 0.15°C/min
6 Anti-Solvent Once at 0°C, add 2 vol MTBE over 1 hour.Slow Addition
7 Isolation Filter under

. Wash with cold MTBE.
Rapid Filtration
Process Visualization (DOT Diagram)

The following diagram illustrates the critical decision pathways for avoiding "Oiling Out" during the crystallization process.

CrystallizationWorkflow Start Start: Isopropylhydrazine Base + Acetic Acid CheckSolvent Check Solvent System Start->CheckSolvent CloudPoint Determine Cloud Point (Temp/Conc) CheckSolvent->CloudPoint System: IPA/MTBE SeedAdd Add Seed Crystals (0.5 wt%) CloudPoint->SeedAdd At Cloud Point Cooling Cooling Ramp (0.2°C/min) SeedAdd->Cooling OilingCheck Did it Oil Out? Cooling->OilingCheck Success Success: Crystalline Lattice OilingCheck->Success No Failure Failure: Biphasic Oil OilingCheck->Failure Yes Remediation Remediation: 1. Reheat to dissolve 2. Add more IPA (Solvent) 3. Reduce Cooling Rate Failure->Remediation Remediation->CloudPoint Retry

Figure 1: Decision logic for preventing phase separation (oiling out) during the crystallization of Isopropylhydrazine Diacetate.

References & Authority
  • Isopropylhydrazine Synthesis & Handling:

    • Source: Patent CN105017064A (2015). "Synthetic method for isopropyl hydrazine."[3] This document details the synthesis of the base molecule and the handling of its hydrochloride salt, providing the baseline for stability data.[1]

    • URL:[1]

  • Hydrazine Safety & Properties:

    • Source: PubChem Compound Summary for CID 52789 (1-Isopropylhydrazine).[1] Provides critical safety data (carcinogenicity) and physical properties (boiling point, density) necessary for process design.[1]

    • URL:[1]

  • Crystallization of Organic Salts (Oiling Out Mechanisms):

    • Source:Organic Process Research & Development. General principles of "oiling out" in amine-acetate salts are well-documented in process chemistry literature. The "metastable zone width" concept is applied here as a standard chemical engineering principle.

    • Context: See general literature on "Crystallization of amine salts" and "Oiling out phenomena."

  • Procarbazine (Related Drug Context):

    • Source: National Center for Biotechnology Information. Procarbazine Hydrochloride (Matulane). Isopropylhydrazine is the key intermediate for this oncology drug.

    • URL:[1]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Isopropylhydrazinediacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing not only molecular weight information but also critical structural insights through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the predicted fragmentation behavior of Isopropylhydrazinediacetate under various mass spectrometric conditions. While specific experimental data for this compound is not widely published, this guide leverages fundamental principles of mass spectrometry and expertise in fragmentation mechanisms to provide a robust predictive framework.

Introduction to Isopropylhydrazinediacetate and Its Analysis

Isopropylhydrazinediacetate is a molecule of interest due to its potential applications as a chelating agent, a synthetic intermediate in pharmaceutical chemistry, or as a metabolite in biological systems. Its structure, featuring a hydrazine core, two carboxylic acid moieties, and an isopropyl group, presents a unique combination of functional groups that dictate its fragmentation behavior. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices and for differentiating it from structural isomers.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like Isopropylhydrazinediacetate, as it typically produces intact protonated or deprotonated molecules with minimal in-source fragmentation.[1] Subsequent fragmentation of these precursor ions using techniques like collision-induced dissociation (CID) allows for detailed structural characterization.[2]

Predicted Fragmentation Pathways of Isopropylhydrazinediacetate

The fragmentation of Isopropylhydrazinediacetate is expected to be influenced by the site of protonation or deprotonation and the relative lability of its various bonds. The hydrazine N-N bond, the C-N bonds, and the carboxylic acid groups are all likely sites of cleavage.

Positive Ion Mode (ESI+) Fragmentation of [M+H]⁺

In positive ion mode, protonation is likely to occur on one of the nitrogen atoms or a carbonyl oxygen. The resulting [M+H]⁺ ion (predicted m/z 191.10) is then subjected to CID, leading to a cascade of fragmentation events.

Key Predicted Fragmentations:

  • Loss of Water (-18.01 Da): Carboxylic acids are prone to losing water, especially upon protonation.[3] This would result in a fragment ion at m/z 173.09. A subsequent loss of a second water molecule could also occur, yielding a fragment at m/z 155.08.

  • Loss of Carbon Dioxide (-44.00 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.[4] The loss of CO₂ from the [M+H]⁺ ion would produce a fragment at m/z 147.10.

  • Cleavage of the N-N Bond: The N-N bond in the hydrazine moiety is relatively weak and susceptible to cleavage. This can lead to two primary fragment ions:

    • [C₅H₉O₄]⁺ (m/z 145.05): Resulting from the loss of the isopropylhydrazine radical.

    • [C₃H₉N₂]⁺ (m/z 85.08): Corresponding to the protonated isopropylhydrazine portion.

  • Loss of the Isopropyl Group (-43.09 Da): Cleavage of the C-N bond connecting the isopropyl group can result in the loss of an isopropyl radical, leading to a fragment at m/z 148.01.

The following diagram illustrates the predicted fragmentation pathway for the protonated Isopropylhydrazinediacetate molecule.

G parent [M+H]⁺ m/z 191.10 frag1 m/z 173.09 parent->frag1 - H₂O frag2 m/z 147.10 parent->frag2 - CO₂ frag3 m/z 145.05 parent->frag3 - C₃H₈N₂• frag4 m/z 85.08 parent->frag4 - C₄H₄O₄ frag5 m/z 148.01 parent->frag5 - C₃H₇•

Caption: Predicted CID fragmentation of [M+H]⁺ Isopropylhydrazinediacetate.

Negative Ion Mode (ESI-) Fragmentation of [M-H]⁻

In negative ion mode, deprotonation will occur at one of the carboxylic acid groups, forming the [M-H]⁻ ion (predicted m/z 189.08). The fragmentation of this anion is expected to be dominated by the loss of neutral molecules.

Key Predicted Fragmentations:

  • Loss of Carbon Dioxide (-44.00 Da): The most facile fragmentation for a deprotonated carboxylic acid is the loss of CO₂, which is a highly stable neutral molecule.[5] This would generate a prominent fragment ion at m/z 145.08.

  • Loss of Acetic Acid (-60.02 Da): Cleavage of the N-CH₂ bond could lead to the loss of a neutral acetic acid molecule, resulting in a fragment at m/z 129.06.

  • Cleavage of the N-N Bond: Similar to the positive ion mode, N-N bond cleavage can occur, although the resulting fragments will be different. This could lead to a fragment ion corresponding to deprotonated hydrazinediacetic acid.

Comparison of Fragmentation Patterns

The choice of ionization polarity can significantly influence the observed fragmentation pattern and provide complementary structural information. The table below summarizes the predicted key fragments for Isopropylhydrazinediacetate in both positive and negative ion modes.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
Positive (ESI+) 191.10173.09H₂O[M+H-H₂O]⁺
147.10CO₂[M+H-CO₂]⁺
145.05C₃H₈N₂•[C₅H₉O₄]⁺
85.08C₄H₄O₄[C₃H₉N₂]⁺
148.01C₃H₇•[M+H-C₃H₇]⁺
Negative (ESI-) 189.08145.08CO₂[M-H-CO₂]⁻
129.06C₂H₄O₂[M-H-CH₃COOH]⁻

Experimental Protocol for Fragmentation Analysis

To validate the predicted fragmentation patterns, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of Isopropylhydrazinediacetate in a suitable solvent (e.g., methanol or water).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode analysis, or 0.1% ammonium hydroxide for negative ion mode analysis. The acidic or basic modifier aids in the ionization process.[6][7]

Mass Spectrometry Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an ESI source.

  • MS1 Scan:

    • Ionization Mode: ESI+ and ESI-

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 600 L/hr

  • Tandem MS (MS/MS) Analysis:

    • Precursor Ion Selection: Isolate the [M+H]⁺ (m/z 191.10) or [M-H]⁻ (m/z 189.08) ion.

    • Fragmentation Mode: Collision-Induced Dissociation (CID).[2]

    • Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to observe the full range of fragment ions. The use of a collision energy ramp is crucial for observing both low-energy and high-energy fragments.[2]

Data Analysis
  • Molecular Formula Confirmation: Verify the elemental composition of the precursor ion using the high-resolution mass measurement.

  • Fragment Ion Identification: Identify the m/z values of the fragment ions in the MS/MS spectrum.

  • Fragmentation Pathway Elucidation: Propose fragmentation pathways that are consistent with the observed neutral losses and the chemical structure of Isopropylhydrazinediacetate.

The following diagram outlines the recommended experimental workflow.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis stock 1 mg/mL Stock Solution working 1-10 µg/mL Working Solution stock->working Dilution ms1 MS1 Scan (m/z 50-500) working->ms1 msms Tandem MS (MS/MS) (CID of Precursor) ms1->msms Isolate Precursor formula Confirm Molecular Formula msms->formula fragments Identify Fragment Ions formula->fragments pathway Elucidate Fragmentation Pathway fragments->pathway

Caption: Experimental workflow for fragmentation analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, comparison of the mass spectrometric fragmentation patterns of Isopropylhydrazinediacetate. By understanding the likely fragmentation pathways in both positive and negative ion modes, researchers can more effectively identify and characterize this molecule in various analytical applications. The provided experimental protocol offers a robust framework for obtaining high-quality fragmentation data, which is essential for confirming the proposed structures and ensuring the scientific rigor of any study involving Isopropylhydrazinediacetate. The principles outlined here are broadly applicable to the structural elucidation of other novel small molecules.

References

  • Collision-induced dissociation - Wikipedia. Available at: [Link]

  • Gabelica, V., & De Pauw, E. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(15), 7846–7853. Available at: [Link]

  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Danell, A. S., & Amster, J. (2001). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 73(24), 5945–5952. Available at: [Link]

  • Electrospray ionization - Wikipedia. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]

  • Suckau, D., Resemann, A., Schuerken, M., & Makarov, A. (2010). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(8), 1363–1375. Available at: [Link]

  • NIST. (n.d.). Mass Spectrometry of Alkanes. In NIST Chemistry WebBook. Available at: [Link]

  • Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(6), 437–460. Available at: [Link]

  • Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2024). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Cole, R. B. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(16), 2727–2734. Available at: [Link]

  • Rodgers, M. T., & Armentrout, P. B. (2000). Threshold Collision-Induced Dissociation Determination and Molecular Orbital Calculations of the Binding Energies of Sodium and Silver Ions to Small Nitrogen-Containing Ligands. The Journal of Physical Chemistry A, 104(10), 2218–2231. Available at: [Link]

  • Harrison, A. G. (2011). The Forgotten Fragments. European Pharmaceutical Review. Available at: [Link]

  • Merz, K. M., & Loo, J. A. (2020). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of the American Society for Mass Spectrometry, 31(11), 2263–2274. Available at: [Link]

  • Edwards, O. E., & Smith, C. R. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611–3618. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. Available at: [Link]

  • Lee, J., & Kim, J. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 30(6), 1025–1035. Available at: [Link]

  • ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Available at: [Link]

  • Chemistry Techniques. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). YouTube. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

  • Pearson. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isopropylhydrazinediacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous and safe handling of chemical reagents is paramount in a laboratory setting. This guide provides a detailed, step-by-step framework for the proper disposal of isopropylhydrazinediacetate, a hydrazine derivative. The procedures outlined below are grounded in established safety protocols for handling hazardous hydrazine compounds and are designed to ensure the safety of laboratory personnel and environmental protection.

The Critical Importance of Proper Disposal: Understanding the Risks

Hydrazine and its derivatives are classified as hazardous materials due to their potential toxicity and reactivity. Improper disposal can lead to the contamination of water sources and pose a significant threat to aquatic life and human health. Therefore, a structured and informed disposal process is not just a regulatory requirement but a cornerstone of responsible research. All disposal activities must be conducted in strict accordance with federal, state, and local environmental regulations.

Pre-Disposal Checklist: Essential Preparatory Steps

Before initiating any disposal procedure, it is crucial to be prepared. This checklist ensures that all safety measures are in place.

Requirement Details
Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood.[1]
Review Safety Data Sheet (SDS) Always consult the specific SDS for isopropylhydrazinediacetate for detailed information on hazards, handling, and disposal.
Spill Kit Accessibility Ensure a spill kit equipped with absorbent materials, neutralizing agents, and proper waste containers is readily available.
Waste Container Labeling Prepare a designated, properly labeled hazardous waste container for the final disposal of the treated chemical waste.

In-Lab Neutralization: A Step-by-Step Protocol for Chemical Destruction

For dilute aqueous solutions of isopropylhydrazinediacetate, chemical neutralization to break down the hazardous hydrazine moiety is the recommended first step before final disposal. Oxidation is a common and effective method for this purpose.[2][3]

Method 1: Hydrogen Peroxide Oxidation

This method is often preferred due to its environmentally benign byproducts (water and nitrogen gas).

  • Step 1: Dilution: Ensure the isopropylhydrazinediacetate solution is dilute (ideally 5% or less).[2] If you have a more concentrated solution, slowly add it to a large volume of cold water in a suitable container to achieve the desired dilution.

  • Step 2: Catalysis: Add a small amount of a copper (II) sulfate solution to the diluted isopropylhydrazinediacetate solution. This will catalyze the oxidation reaction.[2][4]

  • Step 3: Oxidation: Slowly add a dilute solution of hydrogen peroxide (approximately 3%) to the catalyzed solution. A general rule of thumb is to use two moles of hydrogen peroxide for every mole of hydrazine compound.[2] A slight excess of hydrogen peroxide is recommended to ensure complete destruction.[2] The reaction may cause some foaming or gas evolution, so the addition should be slow and controlled.

  • Step 4: Verification: After the reaction has subsided, it is essential to verify the absence of residual hydrazine. This can be done using commercially available test strips or other analytical methods.

  • Step 5: Disposal: Once the absence of hydrazine is confirmed, the resulting solution may be further neutralized to a pH between 6 and 8 and disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.[5] Always check with your institution's Environmental Health and Safety (EHS) office before any drain disposal.

Method 2: Hypochlorite Oxidation

Sodium hypochlorite (bleach) or calcium hypochlorite can also be used for oxidation.[2][3]

  • Step 1: Dilution: As with the hydrogen peroxide method, begin with a dilute solution of isopropylhydrazinediacetate (5% or less).[2]

  • Step 2: Oxidation: Slowly add a dilute solution of sodium hypochlorite (household bleach is typically 5-6% sodium hypochlorite) to the isopropylhydrazinediacetate solution while stirring.

  • Step 3: Caution: Be aware that the reaction of hypochlorite with some hydrazine derivatives can produce harmful byproducts, such as carcinogenic N-nitrosoalkylamines.[3] Therefore, this method should be used with caution and only if specified as appropriate in the SDS or by your EHS office.

  • Step 4: Verification and Disposal: Follow the same verification and disposal steps as outlined in the hydrogen peroxide method.

Disposal of Concentrated or Non-Aqueous Waste

For concentrated isopropylhydrazinediacetate or solutions in organic solvents, in-lab neutralization is not recommended. These should be disposed of as hazardous waste.

  • Step 1: Collection: Collect the waste in a designated, properly labeled, and sealed hazardous waste container.

  • Step 2: Storage: Store the container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.

  • Step 3: Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Incineration at a permitted facility is a common and effective method for the final destruction of such waste.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Step 1: Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Step 2: Don PPE: Wear appropriate personal protective equipment, including respiratory protection if necessary.

  • Step 3: Containment: Contain the spill using absorbent materials from your spill kit.

  • Step 4: Neutralization: For small spills, cautiously neutralize the material with a weak oxidizing agent (like a dilute hydrogen peroxide solution) before absorbing it.

  • Step 5: Collection and Disposal: Collect the absorbed material in a designated hazardous waste container and dispose of it according to the procedures for concentrated waste.

  • Step 6: Decontamination: Decontaminate the spill area with soap and water.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of isopropylhydrazinediacetate.

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_dilute Dilute Aqueous Waste Treatment cluster_concentrated Concentrated / Non-Aqueous Waste start Start: Isopropylhydrazinediacetate Waste ppe Don Appropriate PPE start->ppe sds Consult SDS ppe->sds spill_kit Ensure Spill Kit is Ready sds->spill_kit assess_waste Assess Waste Type spill_kit->assess_waste dilute Dilute to <5% assess_waste->dilute Dilute Aqueous collect Collect in Labeled Hazardous Waste Container assess_waste->collect Concentrated or Non-Aqueous oxidize Oxidize with H2O2 (catalyzed) or Hypochlorite dilute->oxidize verify Verify Hydrazine Destruction oxidize->verify neutralize_ph Neutralize pH (6-8) verify->neutralize_ph drain_disposal Dispose Down Drain with Water (if permitted) neutralize_ph->drain_disposal store Store in Designated Area collect->store professional_disposal Arrange for Professional Disposal (Incineration) store->professional_disposal

Caption: Decision workflow for isopropylhydrazinediacetate disposal.

Conclusion: A Culture of Safety

The safe and responsible disposal of isopropylhydrazinediacetate is a critical component of laboratory safety and environmental stewardship. By adhering to these guidelines, consulting the specific Safety Data Sheet, and following your institution's EHS protocols, you contribute to a safer research environment for yourself, your colleagues, and the community.

References

  • Performance Chemicals Hydrazine - Arxada. 2

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI. 3

  • Detoxication of hydrazine in waste waters - ResearchGate.

  • How to Dispose of High Level Disinfectants Safely - CIVCO Medical Solutions.

  • Chemical Safety Data Sheet MSDS / SDS - Isopropylhydrazine Hydrochloride - ChemicalBook.

Sources

Personal protective equipment for handling Isopropylhydrazinediacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Isopropylhydrazinediacetate Audience: Researchers, scientists, and drug development professionals.

Executive Safety Assessment

Hazard Class: High-Potency Intermediate / Hydrazine Derivative Primary Risks: Carcinogenicity (Suspected), Skin Sensitization, Acute Toxicity (Oral/Dermal).

The "Why" Behind the Protocol: Isopropylhydrazinediacetate contains a hydrazine moiety (


). Biologically, hydrazine derivatives act as alkylating agents. Upon metabolic activation (often via cytochrome P450), they generate methyl/isopropyl free radicals and diazonium ions. These reactive species can covalently bind to DNA (guanine O6 alkylation), causing mutagenesis. Furthermore, hydrazines are notorious for permeating standard laboratory glove materials rapidly, making "standard" PPE insufficient.

This guide treats Isopropylhydrazinediacetate with the Precautionary Principle , categorizing it alongside Procarbazine intermediates as a potential CMR (Carcinogenic, Mutagenic, Reprotoxic) agent.

PPE Technical Specifications

Standard latex or thin nitrile examination gloves provide insufficient protection against hydrazine permeation. You must utilize a multi-barrier approach.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Inner) Laminate Film (EVOH) (e.g., Silver Shield® / 4H®)Chemical Barrier: EVOH laminate offers >480 min breakthrough time for hydrazines. Standard nitrile may degrade in <15 mins upon direct contact.
Hand (Outer) Nitrile (min.[1] 5 mil) (Disposable)Mechanical Barrier: Protects the inner laminate glove from tears and provides grip. Acts as a sacrificial layer for splash protection.
Respiratory P100 + Organic Vapor (OV) (If outside fume hood)Particulate & Vapor: Hydrazine salts can sublime or create dust. If weighing outside a hood (not recommended), a PAPR or full-face respirator is required.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Vapor Seal: Safety glasses allow vapor entry from the sides. Hydrazines are corrosive to corneal tissue; a full seal is mandatory.
Body Tyvek® Lab Coat (Disposable, Closed-front)Particulate Control: Cotton coats trap toxic dust. Disposable Tyvek ensures no contamination leaves the lab on laundry.
Operational Workflow: The "Zero-Exposure" Protocol

This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was successful.

Phase 1: Engineering Setup (Pre-Work)
  • Airflow Verification: Verify fume hood face velocity is between 80–100 fpm .

    • Validation: Tape a Kimwipe strip to the sash bottom. It must angle inward steadily, not flutter violently (turbulence) or hang limp (low flow).

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up).

    • Causality: Hydrazines oxidize rapidly. Spills on porous surfaces (wood/epoxy) become permanent contamination sources.

Phase 2: Active Handling (Weighing & Solubilization)
  • Donning Sequence:

    • Wash hands → Inner Laminate Glove → Tape cuff to lab coat → Outer Nitrile Glove.

  • Weighing:

    • Use a pre-tared vial. Do not use a spatula directly into the stock bottle.

    • Technique: Gently rotate the stock bottle to dispense powder into the vial. This minimizes airborne dust generation compared to scooping.

  • Solubilization:

    • Add solvent (e.g., DMSO, Water) immediately after weighing to lock the powder into a liquid phase, reducing inhalation risk.

    • Critical Check: Inspect outer gloves for yellow/brown discoloration (indicative of hydrazine oxidation/contamination). If seen, change outer gloves immediately.

Phase 3: Decontamination & Doffing
  • Waste Segregation:

    • All solid waste (pads, gloves) goes into a double-bagged hazardous waste container labeled "Hydrazine Derivative - Toxic."

  • Doffing Sequence (The "Peel" Method):

    • Remove outer gloves (turn inside out) → Dispose.

    • Remove eyewear.

    • Remove lab coat.

    • Remove inner laminate gloves (touching only the inside).

    • Immediate Wash: Wash hands with soap and cool water for 2 minutes. (Warm water opens pores, increasing absorption risk).

Visualization: Decision Logic & Emergency Response
Figure 1: PPE Hierarchy & Decision Logic

Caption: Logic flow for selecting protection based on physical state and containment level.

PPE_Logic Start Handling Isopropylhydrazinediacetate State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Hood Inside Fume Hood? Solid->Hood Liquid->Hood Lvl1 Level 1: Nitrile (Double) + Goggles Liquid->Lvl1 <0.1% Conc. Lvl2 Level 2: Laminate Liner + Nitrile + Goggles Liquid->Lvl2 >0.1% Conc. Hood->Lvl2 Yes (Standard) Lvl3 Level 3: Full Face Resp (P100/OV) + Lvl 2 PPE Hood->Lvl3 No (High Risk)

Figure 2: Emergency Spill Response Workflow

Caption: Immediate actions for spill containment. Note: Do not use standard bleach without ventilation due to chloramine risk.

Spill_Response Spill Spill Detected Evac Evacuate Area (15 mins) Spill->Evac Assess Assess Volume Evac->Assess Small < 10mL / < 1g Assess->Small Large > 10mL / > 1g Assess->Large Absorb Cover with Absorbent Pads Small->Absorb EHS Call EHS / Hazmat Team Large->EHS Neutralize Apply 5% Calcium Hypochlorite* Absorb->Neutralize Collect Double Bag as HazWaste Neutralize->Collect

References
  • Centers for Disease Control and Prevention (CDC). "Hydrazine: NIOSH Pocket Guide to Chemical Hazards." National Institute for Occupational Safety and Health (NIOSH). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). [Link]

  • European Chemicals Agency (ECHA). "Substance Information: Hydrazine Derivatives and Classification." ECHA Registration Dossier. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.